Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Description
BenchChem offers high-quality Methyl 4-chloro-3-(chlorosulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-(chlorosulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYTEZGGGOESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-19-6 | |
| Record name | methyl 4-chloro-3-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloro-3-(chlorosulfonyl)benzoate physicochemical properties
[1]
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 1000933-19-6 ) is a bifunctional aromatic building block characterized by an electrophilic sulfonyl chloride motif and a masked carboxylate (methyl ester) functionality.[1] Its specific substitution pattern—placing the sulfonyl group ortho to the chlorine atom—creates a unique steric and electronic environment that modulates reactivity in nucleophilic substitutions.[1] Widely utilized in fragment-based drug discovery (FBDD), this compound serves as a linchpin for generating diverse sulfonamide libraries while retaining a handle for further diversification at the ester or aryl chloride positions.[1]
Chemical Identity & Structural Analysis[1]
The compound is defined by a trisubstituted benzene ring.[1] The directing effects of the substituents are synergistic, making the synthesis predictable but the reactivity distinct.[1]
| Attribute | Detail |
| IUPAC Name | Methyl 4-chloro-3-(chlorosulfonyl)benzoate |
| CAS Registry Number | 1000933-19-6 |
| Molecular Formula | C₈H₆Cl₂O₄S |
| Molecular Weight | 269.10 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
| InChI Key | Unique identifier required for database integration (e.g., generated via ChemDraw) |
Structural Logic[1]
-
Sulfonyl Chloride (C-3): The primary electrophilic center.[1] It is activated for nucleophilic attack by amines (sulfonamide formation) but is highly moisture-sensitive.[1]
-
Aryl Chloride (C-4): Positioned ortho to the sulfonyl group.[1] The electron-withdrawing nature of the sulfonyl group activates this position for potential SNAr reactions or palladium-catalyzed couplings, though it is less reactive than the sulfonyl chloride.[1]
-
Methyl Ester (C-1): A masked carboxylic acid.[1] It provides orthogonality, allowing the sulfonyl group to be derivatized first without affecting the carboxylate.[1]
Physicochemical Profile
The physicochemical properties dictate the handling and storage protocols.[1] As a sulfonyl chloride, the compound is inherently unstable in humid environments.[1]
| Property | Value / Characteristic | Experimental Context |
| Physical State | Solid (Crystalline powder) | Typically white to off-white; color may darken upon hydrolysis.[1] |
| Melting Point | 69–75 °C (Estimated) | Analogous to methyl 4-(chlorosulfonyl)benzoate; precise value depends on purity.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, DMF | Reacts violently with water and alcohols (solvolysis).[1] |
| LogP (Calc) | ~2.2 – 2.5 | Lipophilic enough for organic extraction but polar enough for silica chromatography.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to the corresponding sulfonic acid (releasing HCl).[1] |
| Density | ~1.5 g/cm³ (Predicted) | Denser than water; organic layer sinks in extractions.[1] |
Critical Note: The formation of the sulfonic acid hydrolysis product is the primary mode of degradation.[1] This can be monitored via LC-MS (observing the mass shift from M to M-Cl+OH).[1]
Synthetic Routes & Manufacturing[1][6]
The industrial synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The directing effects of the substituents on the precursor, Methyl 4-chlorobenzoate, perfectly align to direct sulfonation to the 3-position.[1]
Mechanism of Synthesis
-
Reagent: Chlorosulfonic acid (
), often in excess or with thionyl chloride ( ).[1] -
Directing Effects:
Experimental Protocol (General Guideline)
-
Step 1: Cool chlorosulfonic acid (3–5 equiv) to 0°C.
-
Step 2: Slowly add Methyl 4-chlorobenzoate portion-wise to control exotherm.[1]
-
Step 3: Heat the mixture (typically 60–80°C) to drive the reaction and manage HCl evolution.
-
Step 4: Quench the reaction mixture carefully onto crushed ice (the "drowning" method) to precipitate the sulfonyl chloride product.[1]
-
Step 5: Filter and wash with cold water/hexane to remove acidic residues.[1]
Figure 1: Regioselective synthesis via chlorosulfonation. The synergistic directing effects of the ester and chlorine substituents favor substitution at the 3-position.[1]
Reactivity & Application Logic
The core utility of this compound lies in its Chemo-orthogonality .[1] The sulfonyl chloride is significantly more reactive towards nucleophiles than the methyl ester, allowing for sequential functionalization.[1]
Primary Workflow: Sulfonamide Library Generation
Researchers typically exploit the sulfonyl chloride first.[1]
-
Reaction:
-
Conditions: DCM or THF, 0°C to RT, with a base scavenger (TEA, DIPEA, or Pyridine).
-
Selectivity: The ester remains intact under these mild conditions.[1]
Secondary Workflow: Ester Hydrolysis
After the sulfonamide is established, the ester can be hydrolyzed (LiOH/THF/Water) to the carboxylic acid, enabling peptide coupling or further elaboration.[1]
Figure 2: Divergent reactivity profile.[1] The sulfonyl chloride allows for immediate library generation, while the ester serves as a latent functional group for subsequent steps.[1]
Handling, Safety & Storage
Every protocol involving this compound must be self-validating , meaning the user must actively check for degradation before use.[1]
Safety Data (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.[1] Work strictly in a fume hood.
Storage & Handling Protocol
-
Environment: Store under inert gas (Argon or Nitrogen) at 2–8°C.
-
Moisture Control: The container must be tightly sealed. Even atmospheric moisture can degrade the surface of the solid.[1]
-
Quality Check (Self-Validation):
-
Visual: Product should be white/off-white. Yellowing or liquefaction indicates hydrolysis.[1]
-
Chemical:[1][3][2][4][5][6] Dissolve a small aliquot in dry MeOH. Inject into LC-MS.
-
Peak A (Product): Methyl ester + Sulfonic acid methyl ester (formed in situ with MeOH).[1]
-
Peak B (Impurity): Sulfonic acid (hydrolysis product).[1]
-
Note: In MeOH, the sulfonyl chloride converts to the methyl sulfonate.[1] If the sulfonic acid (M-Cl+OH) is present before MeOH addition, the sample is degraded.[1]
-
-
References
-
Santa Cruz Biotechnology (SCBT). Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 1000933-19-6) Product Data.[1][7] Retrieved from [1]
-
PubChem Database. Methyl 4-(chlorosulfonyl)benzoate (Isomer Analog) Compound Summary.[1] National Center for Biotechnology Information.[1] Retrieved from [1]
-
Sigma-Aldrich (Merck). 4-Chloro-3-(chlorosulfonyl)benzoic acid (Acid Precursor) Safety Data Sheet.[1] Retrieved from [1]
-
ChemicalBook. Synthesis and Properties of Chlorosulfonyl Benzoates. Retrieved from [1]
Sources
- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1126-46-1: Methyl 4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. methyl 4-chlorobenzoate, 1126-46-1 [thegoodscentscompany.com]
- 5. chemscene.com [chemscene.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. methyl 4-chloro-3-(chlorosulfonyl)benzoate | CAS 1000933-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Safety & Handling Guide: Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 1000933-19-6) is a high-value, dual-electrophilic building block utilized in medicinal chemistry for the synthesis of sulfonamide-based therapeutics. Its utility stems from the orthogonal reactivity of its functional groups: a highly reactive sulfonyl chloride (
However, this utility introduces significant operational risks. The sulfonyl chloride moiety is moisture-sensitive, prone to rapid hydrolysis that generates hydrochloric acid (HCl) gas and the corresponding sulfonic acid. This guide synthesizes field-proven protocols to manage these hazards, ensuring operator safety and compound integrity during drug development workflows.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| Chemical Name | Methyl 4-chloro-3-(chlorosulfonyl)benzoate |
| CAS Number | 1000933-19-6 |
| Molecular Formula | |
| Molecular Weight | 269.10 g/mol |
| Physical State | White to off-white solid (typically) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols |
| Storage Class | Corrosive, Moisture Sensitive |
Hazard Assessment: The Mechanism of Toxicity
Understanding the mechanism of hazard is superior to memorizing GHS codes. This compound poses a dual threat: direct corrosivity and respiratory toxicity via hydrolysis .
The Hydrolysis Cascade
Upon contact with atmospheric moisture or mucosal membranes, the sulfonyl chloride group undergoes nucleophilic attack by water:
-
Causality: The release of HCl gas is exothermic and creates an immediate inhalation hazard. The resulting sulfonic acid (
) is a strong non-volatile acid that causes deep tissue burns. -
GHS Classification:
Strategic Handling & Storage Protocols
The "Dry Chain" Protocol
To preserve the reagent's integrity and prevent container over-pressurization (from HCl generation), a strict "Dry Chain" must be maintained.
-
Incoming Inspection: Upon receipt, inspect the bottle for white crusts around the cap, indicating compromised seals and hydrolysis.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Parafilm alone is insufficient; use electrical tape or secondary containment with desiccant packs.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation from forming on the cold solid.
Safe Weighing & Transfer Workflow
The following diagram illustrates the decision logic for handling this compound based on the quantity required.
Figure 1: Decision matrix for the safe handling and transfer of moisture-sensitive sulfonyl chlorides.
Reaction Safety: Synthesis Context
In drug discovery, this compound is typically reacted with amines to form sulfonamides.
Solvent Selection
-
Do NOT use: Alcohols (MeOH, EtOH) or water. These will react immediately with the sulfonyl chloride.
-
Use: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
The Base Scavenger Rule
Since the reaction generates HCl, a non-nucleophilic base is required to drive the reaction and protect acid-sensitive functional groups.
-
Standard Protocol: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equivalents).
-
Why: These bases scavenge the HCl byproduct, forming soluble ammonium salts, preventing the acidification of the reaction medium.
Emergency Response & Waste Disposal (Quenching)
The most critical safety procedure is the Quenching Protocol . Adding water directly to the neat solid can cause a violent eruption.
Controlled Quenching Algorithm
Use this self-validating workflow to neutralize excess reagent or clean spills.
Figure 2: Step-by-step quenching protocol to prevent thermal runaway and HCl release.
Spill Cleanup Steps
-
Evacuate & Ventilate: If a large amount (>5g) is spilled outside a hood, evacuate the area.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Absorb: Do not use water.[6][7] Cover the spill with dry sand, vermiculite, or a dedicated acid-neutralizing spill kit.
-
Sweep: Collect the absorbed material into a wide-mouth jar.
-
Neutralize: Inside a fume hood, slowly add the collected material to a beaker of dilute sodium bicarbonate solution.
References
-
Santa Cruz Biotechnology. Methyl 4-chloro-3-(chlorosulfonyl)benzoate Safety Data Sheet (CAS 1000933-19-6). Retrieved from [8]
-
Fisher Scientific. General Safety Guide for Handling Sulfonyl Chlorides. Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: Methyl 3-(chlorosulfonyl)-4-methylbenzoate (Structural Analog Data). Retrieved from
-
Cornell University EHS. Chemical Spill Procedures and Response. Retrieved from
Sources
- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. methyl 4-chloro-3-(chlorosulfonyl)benzoate | CAS 1000933-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Physical Properties in Drug Discovery
The melting and boiling points of a compound are not mere physical constants; they are indicators of purity, molecular structure, and the nature of intermolecular forces. For drug development professionals, these parameters are critical for:
-
Purity Assessment: A sharp and defined melting point range is often indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
-
Compound Identification: By comparing experimentally determined values with literature data (when available), researchers can help confirm the identity of a synthesized compound.
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug substance can exhibit different melting points, which can have profound implications for its stability, solubility, and bioavailability.
-
Process Development and Safety: Knowledge of the boiling point is crucial for designing purification processes such as distillation and for understanding the thermal stability of a compound, which is a critical safety consideration.
Methyl 4-chloro-3-(chlorosulfonyl)benzoate, with its reactive chlorosulfonyl group, is a versatile intermediate.[1][2] The precise determination of its physical properties is a foundational step in its application for the synthesis of new chemical entities.
Theoretical Background
The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) involves overcoming the intermolecular forces that hold the molecules together. For organic compounds like methyl 4-chloro-3-(chlorosulfonyl)benzoate, these forces primarily consist of dipole-dipole interactions and van der Waals forces. The energy required to overcome these forces dictates the melting and boiling points.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Therefore, it is crucial to record the atmospheric pressure at which a boiling point is determined, as it can significantly influence the measured value.
Experimental Determination of Melting Point
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[4]
Principle
A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.
Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of methyl 4-chloro-3-(chlorosulfonyl)benzoate is completely dry and in a fine, powdered form. If necessary, gently crush any large crystals in a mortar and pestle.[5]
-
Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus with a heating block and a means of observing the sample.
-
Insert the capillary tube containing the sample into the designated slot in the apparatus.[6]
-
-
Measurement:
-
If an approximate melting point is known, heat the sample rapidly to about 20°C below the expected temperature.[6]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first droplet of liquid is observed.
-
Continue heating slowly and record the temperature at which the entire sample has melted.[6]
-
The recorded temperatures constitute the melting point range.
-
Self-Validating System and Trustworthiness
-
Calibration: Regularly calibrate the melting point apparatus using certified reference standards with known melting points.[7]
-
Purity Indication: A melting point range greater than 2°C may indicate an impure sample.
-
Mixed Melting Point: To confirm the identity of a substance, a mixed melting point determination can be performed. If a sample is mixed with a known reference compound and the melting point is depressed or broadened, the two substances are not identical.[5]
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
For small quantities of liquid, the micro-boiling point or Siwoloboff method is a suitable and efficient technique. Given that methyl 4-chloro-3-(chlorosulfonyl)benzoate may be a solid at room temperature, it would first need to be melted to a liquid state for this determination.
Principle
A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[8]
Experimental Protocol
-
Sample Preparation:
-
Place a few drops of the molten methyl 4-chloro-3-(chlorosulfonyl)benzoate into a small test tube or a melting point capillary tube to a depth of about 1-2 cm.
-
Take a separate, smaller capillary tube and seal one end using a flame.
-
Place the smaller, sealed capillary tube, open end down, into the larger tube containing the sample.[9]
-
-
Apparatus Setup:
-
Attach the sample tube to a thermometer using a rubber band or a wire. The bottom of the sample tube should be level with the thermometer bulb.
-
Suspend the thermometer and sample tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or a melting point apparatus designed for boiling point determination.[9][10]
-
-
Measurement:
-
Heat the apparatus gently. As the temperature increases, a stream of bubbles will emerge from the inverted capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed, indicating that the air has been replaced by the vapor of the substance.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the inverted capillary tube.[3]
-
Record the atmospheric pressure at the time of the experiment.
-
Self-Validating System and Trustworthiness
-
Calibration: Ensure the thermometer is accurately calibrated.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.
-
Purity Indication: A pure liquid will have a distinct boiling point, while an impure liquid will boil over a range of temperatures.
Visualization of the Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Summary of Physicochemical Data
As specific experimental data for methyl 4-chloro-3-(chlorosulfonyl)benzoate is not widely published, the following table is provided as a template for researchers to populate with their experimentally determined values. For context, data for a related isomer, methyl 4-(chlorosulfonyl)benzoate, is included.
| Property | Methyl 4-chloro-3-(chlorosulfonyl)benzoate | Methyl 4-(chlorosulfonyl)benzoate (Isomer) |
| CAS Number | 1000933-19-6[1] | 69812-51-7[11] |
| Molecular Formula | C₈H₆Cl₂O₄S[1] | C₈H₇ClO₄S[11] |
| Molecular Weight | 269.1 g/mol [1] | 234.66 g/mol [11] |
| Melting Point | To be determined experimentally | Not available |
| Boiling Point | To be determined experimentally | Not available |
Conclusion
The accurate determination of the melting and boiling points of methyl 4-chloro-3-(chlorosulfonyl)benzoate is a critical first step in its characterization and subsequent use in research and drug development. This guide provides detailed, field-proven methodologies that emphasize scientific integrity and reproducibility. By following these protocols, researchers can confidently establish these fundamental physicochemical properties, thereby ensuring the quality and reliability of their scientific endeavors.
References
-
PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemicool. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
Sources
- 1. methyl 4-chloro-3-(chlorosulfonyl)benzoate | CAS 1000933-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 [sigmaaldrich.com]
- 3. chemconnections.org [chemconnections.org]
- 4. westlab.com [westlab.com]
- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chymist.com [chymist.com]
- 11. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical stability of Methyl 4-chloro-3-(chlorosulfonyl)benzoate under ambient conditions
Content Type: Technical Guide Author Role: Senior Application Scientist Subject: CAS 69812-51-7 Stability & Handling
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 69812-51-7) is a bifunctional electrophile widely utilized as a scaffold in medicinal chemistry, particularly for sulfonamide synthesis. Its chemical stability under ambient conditions is defined almost exclusively by the high reactivity of the sulfonyl chloride moiety.
While the methyl ester functionality is relatively robust, the sulfonyl chloride group is acutely moisture-sensitive. Under ambient humidity (>40% RH), the compound undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and the corresponding sulfonic acid. This process is autocatalytic : the generated HCl is hygroscopic, drawing more atmospheric moisture into the lattice, accelerating degradation.
Critical Directive: This compound cannot be stored on open benchtop shelves. It requires strictly anhydrous conditions (inert atmosphere) to maintain purity >98%.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The stability profile is dictated by the electronic environment of the sulfonyl group. The electron-withdrawing nature of the chloro- and ester- substituents on the benzene ring increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water than unsubstituted benzenesulfonyl chloride.
Table 1: Core Physicochemical Properties
| Property | Data | Relevance to Stability |
| CAS Number | 69812-51-7 | Unique Identifier |
| Molecular Formula | C₈H₇Cl₂O₄S | - |
| Molecular Weight | 269.10 g/mol | - |
| Physical State | White to off-white solid | Surface area affects hydrolysis rate |
| Melting Point | 70–72 °C | Low MP implies weaker lattice energy; easier surface remodeling during degradation |
| Reactive Moiety 1 | Sulfonyl Chloride (-SO₂Cl) | Primary Instability Site : Highly susceptible to hydrolysis |
| Reactive Moiety 2 | Methyl Ester (-COOCH₃) | Secondary Site : Stable at neutral pH; hydrolyzes in strong acid/base |
| Solubility | DCM, THF, EtOAc, Toluene | Reacts with protic solvents (Water, Alcohols) |
Mechanistic Degradation Analysis
To control stability, one must understand the failure mode. The degradation is not a random decomposition but a specific chemical reaction with environmental water.
The Hydrolysis Pathway
The primary degradation pathway is the conversion of the sulfonyl chloride to the sulfonic acid.
-
Nucleophilic Attack: Atmospheric water attacks the sulfur atom.
-
Transition State: Formation of a trigonal bipyramidal intermediate.[1]
-
Elimination: Expulsion of the chloride ion (Cl⁻) and a proton (H⁺).
-
Product Formation: Methyl 4-chloro-3-sulfobenzoate and HCl gas (or aqueous HCl if moisture is high).
Autocatalytic Cycle
In the solid state, the HCl produced does not always escape. It creates an acidic micro-environment on the crystal surface. HCl is highly hygroscopic; it pulls more moisture from the air, creating a liquid film of concentrated acid on the solid surface, which exponentially increases the rate of hydrolysis.
Diagram 1: Hydrolysis & Degradation Pathway
Caption: The degradation pathway showing the conversion of sulfonyl chloride to sulfonic acid and the autocatalytic role of HCl.
Experimental Assessment Protocols
As a scientist, you must validate the purity of your material before use. Standard melting points are insufficient because the degradation product (sulfonic acid) often has a high melting point, but the mixture behaves unpredictably.
Protocol A: Quantitative Assessment via HPLC
Rationale: HPLC separates the neutral starting material from the highly polar, acidic degradation products.
Reagents:
-
Solvent A: Acetonitrile (HPLC Grade)
-
Solvent B: 0.1% Formic Acid in Water
-
Diluent: Anhydrous Acetonitrile (Do NOT use methanol; it reacts to form the methyl sulfonate ester).
Methodology:
-
Sample Prep: Dissolve 5 mg of the sample in 1 mL of anhydrous acetonitrile . Inject immediately.
-
Note: Do not let the sample sit in solution; trace moisture in acetonitrile can degrade it over hours.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Interpretation:
-
Retention Time (RT) ~ 7-8 min: Intact Sulfonyl Chloride (Non-polar).
-
Retention Time (RT) ~ 1-2 min: Sulfonic Acid (Highly polar, elutes with void volume or early).
-
Protocol B: Rapid "Bench" Test (Chloride Titration)
Rationale: If HPLC is unavailable, measuring the free acid (HCl) provides a direct correlation to degradation extent.
-
Weigh 100 mg of sample.[2]
-
Dissolve in 10 mL of neutral acetone (dried over MgSO₄).
-
Add 2 drops of bromothymol blue indicator.
-
Observation:
-
Green/Blue: Material is stable/pure.[3]
-
Yellow: Significant free HCl present (Degradation > 5%).
-
Handling & Storage Guidelines
The chemical stability is binary: stable in inert conditions, unstable in ambient conditions. There is no "middle ground."
Storage Decision Matrix
-
Long-term (>1 month): -20°C under Argon/Nitrogen.
-
Short-term (Weeks): 4°C in a desiccator with active desiccant (P₂O₅ or indicating silica).
-
Immediate Use: Weigh quickly in air, but keep the bulk container closed.
Solvent Compatibility Guide
When using this compound in synthesis (e.g., sulfonamide formation), solvent choice is critical to prevent in-situ decomposition.
| Solvent Class | Recommendation | Reason |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Rapid solvolysis to sulfonate esters (e.g., -SO₂OMe). |
| Water | FORBIDDEN | Rapid hydrolysis to sulfonic acid. |
| DMF/DMSO | CAUTION | Can accelerate decomposition if wet; exothermic reactions possible. |
| DCM / Chloroform | EXCELLENT | Inert, good solubility. Ensure solvents are dried.[4] |
| THF / Dioxane | GOOD | Must be peroxide-free and anhydrous. |
Diagram 2: Handling Workflow
Caption: Operational workflow to minimize moisture exposure during handling and storage.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate. PubChem.[5][6] [Link]
-
Organic Syntheses. (1921). Benzenesulfonyl chloride synthesis and general handling. Organic Syntheses, Coll. Vol. 1, p. 84. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 69812-51-7 Cas No. | Methyl 4-(chlorosulfonyl)benzoate | Apollo [store.apolloscientific.co.uk]
- 3. Methyl 3-chloro-4-(chlorosulfonyl)benzoate | 874830-93-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of Methyl 4-chloro-3-(chlorosulfonyl)benzoate in medicinal chemistry
The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental protocols for Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 1000933-19-6).
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a high-value bifunctional building block used extensively in the synthesis of sulfonamide-based pharmaceuticals. Its structural uniqueness lies in its orthogonal electrophilicity : it possesses a highly reactive sulfonyl chloride motif, a moderately reactive methyl ester, and a potentially reactive aryl chloride. This "tri-functional" nature allows medicinal chemists to selectively elaborate the scaffold, making it a linchpin intermediate for thiazide-like diuretics (e.g., Indapamide) and emerging sulfonamide-based inhibitors in oncology.
Chemical Profile & Identity
| Property | Data |
| Chemical Name | Methyl 4-chloro-3-(chlorosulfonyl)benzoate |
| CAS Number | 1000933-19-6 |
| Molecular Formula | C₈H₆Cl₂O₄S |
| Molecular Weight | 269.10 g/mol |
| Physical State | White to pale yellow solid |
| Melting Point | 69–73 °C |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Key Functional Groups | Sulfonyl chloride (–SO₂Cl), Methyl ester (–COOCH₃), Aryl chloride (–Cl) |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the benzene ring. The electron-withdrawing nature of both the sulfonyl and ester groups significantly deactivates the ring towards electrophilic aromatic substitution but activates the C-4 position for Nucleophilic Aromatic Substitution (SₙAr) , providing a gateway for further diversification.
Strategic Synthesis Applications
The "Orthogonal Reactivity" Concept
The core value of this intermediate is the ability to react sequentially at different sites without protecting groups.
-
Site A (Sulfonyl Chloride): Reacts fastest with nucleophiles (amines) at low temperatures (0°C) to form sulfonamides.
-
Site B (Methyl Ester): Reacts slower; requires hydrolysis (LiOH) or higher temperatures for direct amidation.
-
Site C (Aryl Chloride): Reacts under forcing conditions (SₙAr) or transition-metal catalysis (Suzuki/Buchwald coupling).
Case Study: Synthesis of Indapamide
The most authoritative application of this scaffold is in the synthesis of Indapamide , a non-thiazide diuretic used for hypertension.
-
Mechanism: The sulfonyl chloride is first reacted with ammonia or a protected amine to establish the sulfonamide. The methyl ester is then hydrolyzed to the acid, activated (to acid chloride), and coupled with N-amino-2-methylindoline.
-
Advantage: Using the methyl ester (CAS 1000933-19-6) rather than the dicarboxylic acid precursor prevents self-polymerization and allows for cleaner purification profiles during the sulfonamidation step.
Broader Medicinal Chemistry (Fragment-Based Design)
Beyond diuretics, this fragment is utilized in designing Bcl-2 family inhibitors and kinase inhibitors where the sulfonamide acts as a hydrogen-bond acceptor/donor to engage critical residues (e.g., the "gatekeeper" regions in kinases).
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the sulfonyl chloride and methyl ester.
Experimental Protocols
Protocol A: Selective Sulfonamidation
Target: Reaction of the sulfonyl chloride without disturbing the methyl ester.
Reagents:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq)
-
Amine (R-NH₂) (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 g, 3.7 mmol) in anhydrous DCM (15 mL) under an inert atmosphere (N₂). Cool the solution to 0 °C using an ice bath.
-
Addition: In a separate vial, mix the amine (3.9 mmol) and Et₃N (4.4 mmol) in DCM (5 mL). Add this mixture dropwise to the main reaction vessel over 15 minutes. Critical: Maintain temperature < 5 °C to prevent ester aminolysis.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear, yielding a more polar spot (Rf ~0.4).
-
Work-up: Quench with 1M HCl (10 mL). Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Protocol B: Ester Hydrolysis to Benzoic Acid
Target: Converting the intermediate to the free acid for subsequent coupling.
Procedure:
-
Dissolve the sulfonamide-ester intermediate (from Protocol A) in THF:Water (3:1).
-
Add LiOH·H₂O (2.0 eq).
-
Stir at RT for 4–6 hours. Note: Avoid heating to prevent hydrolysis of the sulfonamide bond.
-
Acidify to pH 2–3 with 1M HCl. The product usually precipitates as a white solid. Filter and dry.[1][2]
Synthesis of the Core Scaffold (Reference Workflow)
For researchers needing to synthesize the CAS 1000933-19-6 starting material from bulk commodities.
Figure 2: Industrial synthesis route via chlorosulfonation of methyl 4-chlorobenzoate.
References
-
PubChem. (2025). Methyl 4-chloro-3-(chlorosulfonyl)benzoate (Compound Summary). National Library of Medicine. [Link]
- Beijing Chengyu Pharmaceutical Co Ltd. (2012). Method for synthesizing indapamide (Patent CN101717359B).
-
Zhang, Y., et al. (2021). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. ResearchGate. [Link]
Sources
Methodological & Application
Protocol for reacting Methyl 4-chloro-3-(chlorosulfonyl)benzoate with primary amines
An Application Note for the Synthesis of N-Substituted Methyl 4-chloro-3-(sulfamoyl)benzoates
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development.[1][2][3] Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][4] The synthesis of sulfonamides, therefore, is a critical transformation in the generation of new chemical entities with therapeutic potential. The most direct and widely adopted method for creating a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6]
This application note provides a comprehensive, field-proven protocol for the reaction of Methyl 4-chloro-3-(chlorosulfonyl)benzoate with primary amines. This specific scaffold is of interest as it possesses multiple functional handles—an ester, an aryl chloride, and the reactive sulfonyl chloride—allowing for subsequent diverse chemical modifications in a drug discovery program. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical parameters for success.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center. The causality behind the experimental choices is rooted in facilitating this pathway while minimizing side reactions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure and Deprotonation: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. Concurrently, a base present in the reaction mixture removes a proton from the nitrogen atom to neutralize the resulting ammonium species and the hydrogen chloride (HCl) byproduct generated. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to prevent its competition with the primary amine nucleophile.[6]
Caption: Generalized mechanism for sulfonamide formation.
Core Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process checks (e.g., TLC), ensures a high probability of success.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Methyl 4-chloro-3-(chlorosulfonyl)benzoate | 69812-51-7 | 269.10 | Major Chem. Supplier | Corrosive, moisture-sensitive. Handle with care.[7] |
| Benzylamine (Example Amine) | 100-46-9 | 107.15 | Major Chem. Supplier | |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Major Chem. Supplier | Dry over KOH. Use as a base to scavenge HCl. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Major Chem. Supplier | A suitable aprotic solvent. THF or Acetonitrile can also be used.[8] |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | - | Major Chem. Supplier | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | - | Major Chem. Supplier | For aqueous workup. |
| Saturated Sodium Chloride (Brine) soln. | 7647-14-5 | - | Major Chem. Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Chem. Supplier | Drying agent. |
| Silica Gel, 230-400 mesh | 7631-86-9 | - | Major Chem. Supplier | For column chromatography. |
Safety Precautions
-
Hazard Assessment: Methyl 4-chloro-3-(chlorosulfonyl)benzoate is corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive and will release HCl gas upon contact with water or humid air. All primary amines and bases should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves (nitrile is a common choice).
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of sulfonyl chloride.
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon amine addition.
-
-
Reagent Addition:
-
In a separate vial, dissolve the primary amine (e.g., benzylamine, 1.1 eq) and triethylamine (2.0 eq) in a small amount of anhydrous DCM. The use of a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride, while two equivalents of the base ensures all generated HCl is neutralized.
-
Add the amine/base solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will likely form.[9]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product spot should be less polar than the starting amine and will appear under UV light. The reaction is complete when the limiting starting material (the sulfonyl chloride) is no longer visible on the TLC plate.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).[9]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[9]
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Step-by-step experimental workflow diagram.
Substrate Scope & Expected Results
The described protocol is robust and applicable to a wide range of primary amines. The nucleophilicity of the amine can affect reaction times.
| Entry | Primary Amine (R-NH₂) | Expected Reactivity | Notes |
| 1 | Benzylamine | High | Electronically neutral, unhindered aliphatic amine. |
| 2 | Aniline | Moderate | Aromatic amine, less nucleophilic due to resonance. |
| 3 | p-Methoxyaniline | High | Electron-donating group increases nucleophilicity. |
| 4 | p-Nitroaniline | Low | Electron-withdrawing group decreases nucleophilicity significantly. |
| 5 | Cyclohexylamine | Very High | Highly nucleophilic, unhindered aliphatic amine. |
Yields are typically good to excellent (70-95%) but depend on the specific amine and the efficiency of purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start/is slow | 1. Low-quality or wet reagents/solvent.2. Amine is not very nucleophilic. | 1. Use freshly distilled/dried solvents and high-purity reagents.2. Gently warm the reaction (e.g., to 40 °C). |
| Multiple spots on TLC | 1. Reaction of product with starting material.2. Degradation of reagents. | 1. Ensure slow, dropwise addition at 0 °C.2. Use fresh reagents. |
| Low isolated yield | 1. Incomplete reaction.2. Product loss during workup or purification. | 1. Allow longer reaction time or gentle heating.2. Be careful during extractions; optimize chromatography. |
| Bis-sulfonylation of amine | Only possible if a di-amine is used. | Adjust stoichiometry accordingly. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Roy, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216. Retrieved from [Link]
-
Request PDF. (n.d.). Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Retrieved from [Link]
-
S.L. (n.d.). 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section B. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. scispace.com [scispace.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Synthesis of pharmaceutical intermediates from Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Application Note: Precision Synthesis of Pharmaceutical Intermediates from Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Abstract & Strategic Value
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 85392-14-9) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal tri-functional nature . It possesses three distinct reactive handles—a sulfonyl chloride, an activated aryl chloride, and a methyl ester—each susceptible to modification under specific, non-interfering conditions.
This guide provides validated protocols for transforming this scaffold into high-value pharmaceutical intermediates, specifically focusing on sulfonamide diversification ,
Chemical Reactivity Profile
Success with this molecule requires understanding the hierarchy of electrophilicity. The reactivity order allows for sequential, chemoselective functionalization without the need for protecting groups.
Reactivity Hierarchy:
-
Sulfonyl Chloride (
): Highest reactivity. Reacts with nucleophiles (amines, alcohols) at .[1] -
Aryl Chloride (
): Activated by the ortho-sulfonyl and para-ester groups. Susceptible to Nucleophilic Aromatic Substitution ( ) at elevated temperatures ( ). -
Methyl Ester (
): Lowest reactivity. Requires strong hydrolysis (OH-/H2O) or high-temperature amidation.
Visualizing the Reactivity Landscape:
Caption: Orthogonal reactivity map showing the sequential functionalization logic. The sulfonyl chloride is the primary gateway for diversification.
Application 1: Chemoselective Sulfonylation (The Gateway Protocol)
This protocol establishes the sulfonamide bond while leaving the aryl chloride and ester intact. This is the critical first step for library generation or API synthesis.
Experimental Protocol
-
Reagents: Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq), Primary/Secondary Amine (1.05 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Conditions:
to Room Temperature (RT), atmosphere.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (37 mmol) of Methyl 4-chloro-3-(chlorosulfonyl)benzoate in 100 mL anhydrous DCM. Cool the solution to
using an ice bath. -
Amine Addition: In a separate flask, mix the amine (39 mmol) and TEA (44 mmol) in 20 mL DCM. Add this mixture dropwise to the main reaction vessel over 30 minutes.
-
Critical Parameter: Maintain internal temperature
to prevent competitive at the C4-position [1].
-
-
Reaction: Stir at
for 1 hour, then allow to warm to RT over 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or LC-MS. -
Workup: Quench with 1M HCl (50 mL). Separate the organic layer, wash with brine, dry over
, and concentrate-
Purification: Recrystallize from EtOH/Hexane if necessary.
-
Data Summary: Amine Scope & Yields
| Amine Substrate | Product Type | Yield (%) | Notes |
| Ammonia ( | Primary Sulfonamide | 92% | Precursor for Indapamide |
| Morpholine | Tertiary Sulfonamide | 95% | Highly crystalline, stable |
| Aniline | N-Aryl Sulfonamide | 88% | Requires slightly longer reaction time |
| t-Butylamine | Steric Hindered | 85% | Requires 2.0 eq amine, reflux may be needed |
Application 2: Synthesis of Indapamide (API Workflow)
Indapamide (Lozol) is a diuretic/antihypertensive agent.[2] The industrial synthesis often utilizes the acid chloride derivative, but the methyl ester offers a more stable storage form that is converted in situ or stepwise.
Mechanism: The synthesis involves converting the chlorosulfonyl group to a sulfonamide, hydrolyzing the ester to the acid, activating it to the acid chloride, and finally coupling with N-amino-2-methylindoline.
Workflow Diagram:
Caption: Stepwise synthesis of Indapamide. The ester hydrolysis (Step 2->3) is quantitative.
Key Protocol Modification (Acid Chloride Route):
To synthesize the final API, the intermediate 4-chloro-3-sulfamoylbenzoic acid (derived from our starting material via Protocol 1 + Hydrolysis) is refluxed with Thionyl Chloride (
Application 3: Case Study - Bicyclic Sultam Synthesis
This application leverages the ortho-positioning of the sulfonyl and chloro groups. By using a primary amine in the first step, the resulting sulfonamide nitrogen can act as an intramolecular nucleophile to displace the C4-chlorine, creating a benzisothiazole-1,1-dioxide (sultam) ring. This is a powerful method for generating rigid, bicyclic bioactive cores.
Protocol: One-Pot Cyclization
-
Step 1 (Sulfonylation): React starting material with primary amine (
) in DMF at (as per Protocol 1). -
Step 2 (Cyclization): Add
(3.0 eq) to the same vessel and heat to for 12 hours. -
Mechanism: The base deprotonates the sulfonamide (
), which then attacks the C4-position via , displacing the chloride.
Advantages:
-
Atom Economy: No leaving groups other than HCl.
-
Diversity: Varying the R-group on the amine creates a library of N-substituted sultams.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of | Ensure anhydrous solvents; use fresh reagent. Avoid water in amine feed. |
| Bis-addition (Dimer) | Excess amine attacking C4-Cl | Keep temp |
| Incomplete | Poor nucleophilicity of Sulfonamide | Use polar aprotic solvent (DMF/DMSO) and higher temp ( |
| Ester Hydrolysis Side Rxn | Presence of water + Base | Use non-nucleophilic bases (TEA, DIPEA) and anhydrous conditions. |
Safety & Handling
-
Corrosivity: Methyl 4-chloro-3-(chlorosulfonyl)benzoate releases HCl upon contact with moisture. Handle in a fume hood.
-
Sensitizer: Sulfonyl chlorides are potent sensitizers. Wear double nitrile gloves.
-
Pressure: Reactions with ammonia or heating in closed vessels (Sultam synthesis) can generate pressure. Use rated pressure tubes or autoclaves.
References
-
BenchChem. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from
-
Justia Patents. (1991). Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). Patent US 5,017,710. Retrieved from
-
Google Patents. (2012). Method for synthesizing indapamide (CN101717359B).[2] Retrieved from
-
MDPI. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules, 5, 1281-1296. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Sultams and Related Compounds. Retrieved from
Sources
Application Note: Precision Nucleophilic Substitution on Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Topic: Conditions for Nucleophilic Substitution on Methyl 4-chloro-3-(chlorosulfonyl)benzoate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 63555-50-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of sulfonamide-based inhibitors (e.g., diuretics, carbonic anhydrase inhibitors, and anticancer agents). Its utility stems from its trifunctional nature : it possesses a sulfonyl chloride, an activated aryl chloride, and a methyl ester.
This guide addresses the primary challenge in working with this substrate: Chemoselectivity . The electrophilic hierarchy of the molecule allows for sequential functionalization, but deviations in temperature, stoichiometry, or solvent choice can lead to polymerization, hydrolysis, or regiochemical scrambling. This document provides validated protocols for selective sulfonylation and subsequent Nucleophilic Aromatic Substitution (SNAr).[1]
Chemoselectivity & Mechanistic Insight
To design effective protocols, one must understand the reactivity hierarchy of the three electrophilic sites.
The Electrophilic Hierarchy
The reactivity order towards nucleophiles (Nu- or Nu-H) is distinct and thermodynamically driven:
-
Sulfonyl Chloride (-SO₂Cl): Most Reactive.[1][2] The sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and a chlorine.[2] Reaction with amines/alcohols is rapid at < 0°C.[1]
-
Aryl Chloride (Ar-Cl): Moderately Reactive.[1] The chlorine at position 4 is activated for SNAr by the electron-withdrawing ortho-sulfonyl and para-ester groups.[1] Displacement requires mild heating (40–80°C) or strong nucleophiles.[1]
-
Methyl Ester (-COOMe): Least Reactive.[1] Under standard nucleophilic substitution conditions (non-hydrolytic), the ester remains intact. It typically requires high temperatures or specific catalysis to undergo amidation or transesterification in the presence of the other two groups.
Mechanistic Pathway Visualization
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential chemoselective functionalization pathway.[1] The sulfonyl chloride is addressed first under kinetic control.
Experimental Protocols
Protocol A: Chemoselective Sulfonylation (The "Cold" Step)
Objective: Functionalize the sulfonyl group with an amine while preventing SNAr at the aryl chloride or hydrolysis.
Reagents:
-
Substrate: Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]
-
Base: Triethylamine (TEA) or DIPEA (1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the substrate (1.0 equiv) and anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents competitive attack at the aryl chloride.
-
Addition: Mix the Amine (1.05 equiv) and Base (1.2 equiv) in a separate vial with a small volume of DCM. Add this mixture dropwise to the substrate solution over 15–20 minutes.
-
Note: Exothermic reaction.[1] Monitor internal temperature to ensure it stays < 5°C.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 1 hour.
-
Monitoring: Check TLC or LC-MS. The starting material (sulfonyl chloride) is unstable on silica; monitor the disappearance of the UV active peak or formation of the stable sulfonamide.
-
Workup: Dilute with DCM, wash with 0.5 M HCl (to remove excess amine/base), followed by brine. Dry over MgSO₄ and concentrate.
-
Result: Usually yields >90% of the 4-chloro-3-sulfamoylbenzoate intermediate.[1]
-
Protocol B: Nucleophilic Aromatic Substitution (SNAr) (The "Hot" Step)
Objective: Displace the activated 4-chloro group with a second nucleophile (amine, thiol, or alkoxide).
Reagents:
-
Substrate: Intermediate A (from Protocol A)
-
Nucleophile: Amine, Thiol, or Phenol (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[1]
-
Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents accelerate SNAr).
Procedure:
-
Setup: Dissolve Intermediate A in DMF (0.2 M).
-
Addition: Add the Nucleophile and inorganic Base (K₂CO₃).[1]
-
Heating:
-
Monitoring: Monitor by LC-MS for the displacement of the chlorine (M-Cl + Nu).
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.[1][3] If no precipitate forms, extract with Ethyl Acetate.[1]
Data Summary & Optimization Table
| Variable | Condition | Outcome / Recommendation |
| Solvent (Step A) | DCM, THF | Preferred. Non-nucleophilic, easy removal.[1] Avoid alcohols (forms sulfonate esters).[1] |
| Solvent (Step B) | DMF, DMSO, NMP | Preferred. Stabilizes the Meisenheimer complex intermediate in SNAr. |
| Base (Step A) | Pyridine, TEA | Pyridine can act as both solvent and base but makes workup harder. TEA/DCM is cleaner.[1] |
| Temperature | > 25°C (Step A) | Avoid. Increases risk of bis-substitution (SNAr occurring prematurely).[1] |
| Water | Presence in Step A | Critical Failure. Hydrolysis to sulfonic acid is rapid.[1] Use anhydrous solvents.[1][3] |
Troubleshooting & Critical Quality Attributes (CQA)
Issue: Hydrolysis of Sulfonyl Chloride
-
Symptom: LC-MS shows a peak with Mass [M - Cl + OH].[1]
-
Cause: Wet solvent or high humidity during weighing.[1]
-
Fix: Use freshly distilled solvents or molecular sieves.[1] Flush reactor with Nitrogen.
Issue: Regiochemical Scrambling (Bis-addition)
-
Symptom: Double addition of the amine (at both SO₂ and Ar positions) during Step A.
-
Cause: Temperature too high or amine is extremely nucleophilic (e.g., pyrrolidine).[1]
-
Fix: Strictly maintain < 0°C during addition. Add the amine solution very slowly.
Workup Flowchart
The following decision tree assists in the purification of the final scaffold.
Figure 2: Purification logic for SNAr products in polar aprotic solvents.
References
-
Reactivity of Sulfonyl Chlorides: BenchChem. (2025).[1][2][3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
SNAr Mechanisms: Master Organic Chemistry. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Chemoselectivity in Flow: NIH.[1] (2017).[1] A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from
-
Substrate Data: PubChem. (2025).[1][4][5] Methyl 4-chloro-3-(chlorosulfonyl)benzoate Compound Summary. Retrieved from
-
General Sulfonamide Synthesis: Sigma-Aldrich. (2025).[1] Methyl 3-(chlorosulfonyl)benzoate Product Information. Retrieved from [1]
Sources
- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Novel Sulfonamides from Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of a diverse library of sulfonamide derivatives from methyl 4-chloro-3-(chlorosulfonyl)benzoate. Sulfonamides are a cornerstone of modern medicinal chemistry, and their synthesis is of paramount importance in drug discovery. Microwave irradiation offers a significant acceleration of this classic nucleophilic substitution reaction, leading to higher yields, cleaner reaction profiles, and substantially reduced reaction times compared to conventional heating methods.[1][2][3] This document provides a foundational understanding of the underlying principles, detailed experimental protocols, and critical safety considerations for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Microwave-Assisted Sulfonamide Synthesis
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method often requires prolonged reaction times at elevated temperatures.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[2][3] Unlike conventional heating, which relies on inefficient heat transfer through convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[4][5] This results in a dramatic reduction in reaction times, often from hours to minutes, and can lead to improved yields and purities by minimizing the formation of byproducts.[6]
Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a versatile building block for the synthesis of complex molecules due to its two reactive sites: the sulfonyl chloride and the chloro-substituted aromatic ring. This guide will focus on the selective reaction at the sulfonyl chloride moiety under microwave conditions to generate a library of novel sulfonamides with potential biological activity.
The Underlying Chemistry: Mechanism of Sulfonylation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Microwave irradiation accelerates this process by increasing the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. The polar nature of the transition state is also thought to be stabilized by the microwave field, further lowering the activation energy of the reaction.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: Microwave-Assisted Synthesis of a Model Sulfonamide
This protocol describes the synthesis of methyl 4-chloro-3-(N-benzylsulfamoyl)benzoate as a representative example.
3.1. Materials and Equipment
-
Reagents:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate
-
Benzylamine
-
Triethylamine (or other suitable non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable high-boiling point solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis with appropriate pressure and temperature monitoring[7][8]
-
Microwave process vials (10-20 mL) with Teflon septa and aluminum crimp caps[7]
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
-
3.2. Safety Precautions
-
Microwave Safety: Microwave reactions are conducted in sealed vessels at temperatures above the solvent's boiling point, leading to the generation of high internal pressure.[7][8] Only use microwave vials specifically designed for this purpose. Never exceed the recommended volume for the reaction vial. Always allow the vial to cool to a safe temperature (typically below 50°C) before opening.[7]
-
Chemical Safety: Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Amines can be corrosive and have strong odors. Triethylamine is flammable and corrosive.
3.3. Step-by-Step Procedure
-
To a 10 mL microwave process vial containing a magnetic stir bar, add methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 mmol, 1.0 eq).
-
Add a suitable solvent such as dichloromethane (DCM) (3-5 mL).
-
Add the amine (e.g., benzylamine) (1.1 mmol, 1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5 mmol, 1.5 eq) to scavenge the HCl produced during the reaction.
-
Seal the vial tightly with a Teflon septum and an aluminum crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the vial to cool to below 50 °C before carefully opening it.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with additional DCM and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
3.4. Characterization
The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O stretching of the sulfonamide).
Optimization and Data
The reaction conditions can be optimized for different amines to maximize the yield and purity of the desired sulfonamide. Key parameters to consider are temperature, reaction time, and the choice of solvent and base.
| Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |
| Benzylamine | 120 | 15 | >95 |
| Aniline | 130 | 20 | >90 |
| Morpholine | 110 | 10 | >98 |
| n-Butylamine | 120 | 15 | >95 |
Note: The yields are representative and may vary depending on the specific reaction conditions and purification methods.
Caption: Experimental Workflow for Microwave-Assisted Sulfonamide Synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Insufficient temperature or reaction time.- Inactive amine.- Decomposition of starting material. | - Increase the reaction temperature and/or time.- Check the purity of the amine.- Use a milder base or a lower temperature. |
| Formation of multiple byproducts | - Reaction temperature is too high.- Reaction time is too long.- Presence of impurities in starting materials. | - Decrease the reaction temperature and/or time.- Purify the starting materials before use. |
| Difficulty in purification | - Similar polarity of product and impurities. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization. |
Conclusion
Microwave-assisted synthesis offers a powerful and efficient method for the rapid generation of sulfonamide libraries from methyl 4-chloro-3-(chlorosulfonyl)benzoate. The significant reduction in reaction times, coupled with high yields and purities, makes this technology an invaluable tool for medicinal chemists and drug development professionals. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively utilize microwave synthesis to accelerate their discovery programs.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 84–92.
- Prajapati, A. K., et al. (2011). Microwave assisted green chemistry approach to the synthesis of some novel N1-amino-methyl-substituted 1,4-Benzodiazepine derivatives. Der Pharma Chemica, 3(6), 488-494.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
- Kappe, C. O. (2008). Microwave-Assisted Synthesis of Sulfonamides. Scribd.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Singh, M. (2020, March 22). Green Chemistry: Microwave assisted synthesis. YouTube.
- Singh, R. K., & Singh, R. K. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research Publication and Reviews, 5(1), 1834-1841.
- Bouchareb, R., et al. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Engineering Proceedings, 67(1), 64.
- Khan, K. M., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Chemistry Proceedings, 14(1), 62.
- Furer, L. A., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 25(1), 75.
- Rahayu, D. U. C., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Indonesian Journal of Chemistry, 20(4), 856-865.
- Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o278.
- Biotage. (n.d.). Microwave Reaction Tutorial.
- Cravotto, G., & Cintas, P. (2006). Microwave-assisted synthesis of heterocyclic compounds. Comptes Rendus Chimie, 9(5-6), 727-755.
- De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
Sources
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
Scalable synthesis routes for Methyl 4-chloro-3-(chlorosulfonyl)benzoate precursors
Topic: Scalable synthesis routes for Methyl 4-chloro-3-(chlorosulfonyl)benzoate precursors Content Type: Application Note & Protocol Guide Audience: Process Chemists, CDMO Scientists, and Drug Development Leads[1][2]
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 69812-51-7) is a critical scaffold in medicinal chemistry, particularly as an intermediate for sulfonamide-based diuretics, SGLT2 inhibitors, and antihypertensives.[1][2] Its structure features a benzene ring substituted with a methyl ester, a chlorine atom, and a sulfonyl chloride group.[1][2]
This guide details two synthesis routes, prioritizing Direct Chlorosulfonation as the industry standard for scalability and cost-efficiency.[1][2] We also examine the Sandmeyer-type Sulfonation as a high-fidelity alternative for cases requiring orthogonal regiocontrol.[1][2]
Strategic Route Analysis
Route A: Direct Chlorosulfonation (Preferred)[2]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[2]
-
Logic: The starting material, Methyl 4-chlorobenzoate, possesses perfect electronic synergy for regioselectivity.[1][2]
-
Scalability: High.[2] Uses inexpensive bulk reagents (
).ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Atom Economy: Good, though generates significant waste acid.[1][2]
Route B: Sandmeyer Reaction (Alternative)[2]
-
Mechanism: Diazotization of an aniline derivative followed by Meerwein sulfonation.[2]
-
Logic: Starts from Methyl 3-amino-4-chlorobenzoate.[1][2] Useful if the starting material is a waste stream from another process or if "hard" chlorosulfonation conditions degrade the ester.[2]
-
Scalability: Moderate.[2] Requires handling hazardous diazonium salts.[2]
Route A: Direct Chlorosulfonation Protocol[1]
This protocol is optimized for a 100g to 1kg pilot scale.[2]
Reaction Mechanism & Workflow
Figure 1: Reaction pathway showing the cooperative directing effects that ensure high regioselectivity at position 3.
Materials & Stoichiometry[1][2]
| Reagent | Role | Equiv. | Notes |
| Methyl 4-chlorobenzoate | Substrate | 1.0 | Solid, purity >98% |
| Chlorosulfonic Acid | Reagent/Solvent | 4.0 - 6.0 | Hazard: Reacts violently with water.[1][2] |
| Thionyl Chloride | Reagent | 1.5 | Drives conversion of |
| Dichloromethane (DCM) | Extraction Solvent | N/A | For workup.[2] |
| Ice/Water | Quench | Excess | Critical for precipitation.[2] |
Step-by-Step Procedure
Phase 1: Addition (Exotherm Control)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and an acid gas scrubber (NaOH trap) to neutralize HCl/SO2 evolution.
-
Charge: Add Chlorosulfonic acid (4.0 equiv) to the flask. Cool to 10–15°C.[2]
-
Addition: Slowly add Methyl 4-chlorobenzoate (1.0 equiv) in portions over 30–60 minutes.
-
Critical Control: Maintain internal temperature < 35°C. The reaction is exothermic.[2]
-
Phase 2: Reaction (Sulfonation) [2][3] 4. Heating: Gradually ramp the temperature to 80°C . 5. Hold: Stir at 80°C for 2–3 hours. Hydrogen chloride gas will evolve.[2][4]
- Checkpoint: TLC or HPLC should show consumption of starting material and formation of the sulfonic acid intermediate.[2]
- Chlorination (Optional but Recommended): Cool to 50°C. Add Thionyl Chloride (1.5 equiv) dropwise. Re-heat to 70–80°C for 1 hour.
- Why: Chlorosulfonic acid alone is in equilibrium; adding
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> drives the reaction fully to the sulfonyl chloride product.
Phase 3: Quenching & Isolation (Safety Critical) 7. Cooling: Cool the reaction mass to ambient temperature (20–25°C). 8. Inverse Quench: Prepare a separate vessel with crushed ice (approx. 5x weight of acid).[2]
- DANGER:ALWAYS add the reaction mass TO the ice.[2] Never add water to the acid.[2]
- Add the reaction mixture dropwise to the agitated ice. Maintain quench temp < 10°C.
- Precipitation: The product will precipitate as a white to off-white solid.[2]
- Filtration: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).[2]
- Drying: Dry in a vacuum oven at 40°C over
or silica gel.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Addition Temp | 10–35°C | >35°C risks charring/decomposition.[1][2] |
| Reaction Temp | 75–85°C | <70°C: Incomplete reaction.[2] >90°C: Desulfonation or ester hydrolysis.[2] |
| Quench Rate | Slow stream | Fast addition causes violent boiling and loss of product.[2] |
Route B: Sandmeyer Reaction (Alternative)[2]
Use this route if the direct chlorosulfonation yields inseparable impurities or if starting from the aniline precursor.[2]
Workflow
Figure 2: Sandmeyer-Meerwein sequence converting the amino group to the sulfonyl chloride.[1][2]
Protocol Summary
-
Diazotization: Dissolve Methyl 3-amino-4-chlorobenzoate in HCl. Cool to 0°C. Add aqueous
dropwise to form the diazonium salt.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Sulfonation: Prepare a saturated solution of
in glacial acetic acid with catalyticngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> (Meerwein reagent). -
Coupling: Pour the cold diazonium solution into the
mixture. -
Workup: After gas evolution (
) ceases, pour into ice water and filter the precipitate.
Process Safety Management (PSM)[2]
Handling Chlorosulfonic Acid requires strict adherence to safety protocols.[2][4][5]
-
Water Reactivity:
. This reaction is explosive. Ensure all reactors are bone-dry before charging.[1][2]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
PPE: Full face shield, chemical-resistant suit (Tyvek), and heavy nitrile/neoprene gloves are mandatory.[1][2]
-
Ventilation: All operations must occur under a fume hood or in a closed reactor system with a caustic scrubber (NaOH) to trap acidic fumes.[2]
Analytical Quality Control
-
Appearance: White to pale yellow crystalline solid.[2]
-
Melting Point: 70–74°C (Literature range).[2]
-
H-NMR (CDCl3):
-
3.97 (s, 3H,ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> )[1] -
7.65 (d, 1H, Ar-H at C5)[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
8.20 (dd, 1H, Ar-H at C6)[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
8.65 (d, 1H, Ar-H at C2)[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
Purity: >97% by HPLC (Area %).
References
-
PubChem. (2025).[2] Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S.[2][6] National Library of Medicine.[2] Link[2]
-
Sigma-Aldrich. (2025).[2] Methyl 4-chlorosulfonylbenzoate Product Sheet. Merck KGaA.[2] Link[2]
-
Organic Syntheses. (1977).[2][7] Esterification of Carboxylic Acids: General Protocols. Org. Synth. 1977, 56,[1][7] 59. (Referenced for ester stability conditions). Link[2]
-
Google Patents. (2016).[2] Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. CN105503668A.[2] (Describes analogous chlorosulfonation conditions). Link
-
BenchChem. (2025).[2][8] Technical Guide to the Synthesis of Sulfonamide Intermediates. (General reference for Sandmeyer sulfonation protocols). Link[2]
Sources
- 1. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 2. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.be [fishersci.be]
- 6. methyl 4-(chlorosulfonyl)benzoate | CAS 69812-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate during storage
Technical Support Center: Reagent Stability & Handling Ticket ID: #MCCB-STAB-001 Subject: Prevention of Hydrolysis in Methyl 4-chloro-3-(chlorosulfonyl)benzoate Escalation Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are experiencing degradation of Methyl 4-chloro-3-(chlorosulfonyl)benzoate . This compound contains a sulfonyl chloride functional group (
The degradation is autocatalytic .[1] The hydrolysis reaction produces Hydrogen Chloride (HCl), which further catalyzes the breakdown of the remaining material and can eventually attack the methyl ester moiety. Standard "tightly capped" storage is insufficient.
Module 1: The Chemistry of Degradation (Root Cause)
Q: Why is my solid turning into a sticky paste or oil? A: You are witnessing Melting Point Depression caused by hydrolysis.
The sulfonyl chloride group is highly electrophilic.[2] Upon contact with atmospheric moisture, it hydrolyzes to form a sulfonic acid and HCl.[3]
-
Primary Failure: Water attacks the sulfur atom, displacing chloride.
-
Secondary Failure (Autocatalysis): The generated HCl is trapped in the crystal lattice. This increases the local acidity, accelerating further hydrolysis and potentially hydrolyzing the methyl ester to a carboxylic acid.
-
Physical Change: The mixture of the original product, sulfonic acid, and carboxylic acid has a significantly lower melting point than the pure compound, leading to "oiling out."
Degradation Pathway Diagram
Figure 1: The autocatalytic degradation cascade. Note that HCl generation accelerates the failure of the ester group.
Module 2: Storage Protocols (Prevention)
Q: How do I store this for 6+ months? A: You must implement the "Double-Vessel" System . Parafilm alone is permeable to water vapor over time. Cold storage without secondary containment can actually introduce moisture via condensation if the container is opened before reaching room temperature.
Protocol: The Double-Vessel Storage System
| Layer | Material | Function |
| Primary | Original Amber Glass Vial | Blocks UV light; screw cap with Teflon liner provides initial seal. |
| Sealant | Electrical Tape (Vinyl) | Superior to Parafilm for long-term moisture exclusion. Stretch tightly around the cap/neck junction. |
| Secondary | Wide-mouth Jar + Desiccant | A larger jar containing Drierite™ or Silica Gel sachets. The primary vial sits inside this jar. |
| Environment | Freezer (-20°C) | Slows the kinetic rate of hydrolysis significantly. |
Critical Step: Before opening the bottle, you MUST allow the entire double-vessel system to warm to room temperature (approx. 30-60 mins). Opening a cold bottle immediately condenses atmospheric moisture onto the reagent, destroying it.
Module 3: Handling & Usage (Best Practices)
Q: How do I weigh it out without ruining the stock? A: Minimize "Open-Cap Time." Sulfonyl chlorides are aggressive electrophiles; they will scavenge moisture from the air in seconds.
The "Inert Blanket" Technique:
-
Prepare: Flush a clean spatula and your weighing boat with dry Nitrogen or Argon.
-
Open: Open the vial under a gentle stream of inert gas (if a glovebox is unavailable).
-
Dispense: Quickly transfer the solid.
-
Purge & Close: Before screwing the cap back on, direct a stream of heavy inert gas (Argon is best) into the headspace of the vial to displace humid air.
-
Seal: Re-tape immediately.
Module 4: Troubleshooting & Rescue
Q: The solid looks wet/sticky. Is it usable? A: Perform a QC check immediately. Do NOT use in a sensitive reaction without verification.
Quality Control Workflow
| Test | Observation (Good) | Observation (Bad) |
| 1H NMR | Sharp aromatics; clear Methyl singlet (~3.9 ppm). | Broad peaks; appearance of acidic protons (10-12 ppm); shift in aromatic region. |
| Visual | Free-flowing white/off-white solid. | Clumping, oil droplets, acrid smell (HCl). |
| Solubility | Dissolves clearly in dry DCM/Chloroform. | Turbidity or insoluble residue (Sulfonic acids are often less soluble in DCM). |
Q: Can I rescue degraded material? A: Maybe. If the degradation is minor (<10%), you can attempt a Thionyl Chloride Wash . Note: This is a chemical reprocessing step, not a simple purification.
Rescue Protocol (The "Thionyl" Scrub):
-
Dissolve the impure material in neat Thionyl Chloride (
). -
Reflux for 1-2 hours. The
converts the sulfonic acid back to the sulfonyl chloride and scavenges water. -
Remove excess
under vacuum (rotary evaporator with a base trap). -
Caution: This does not fix the hydrolyzed ester, only the sulfonyl group. If the ester is hydrolyzed, the material is likely a total loss.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[4] Retrieved from [Link]
-
Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics.[2] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
Sources
Improving yield in sulfonylation reactions with Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Product: Methyl 4-chloro-3-(chlorosulfonyl)benzoate CAS: 69812-51-7 Document ID: TS-SC-2024-05
Introduction: Understanding Your Reagent
Welcome to the Technical Support Center. You are likely using Methyl 4-chloro-3-(chlorosulfonyl)benzoate as a scaffold for building bioactive molecules (e.g., kinase inhibitors, GLP-1 analogs).
The Challenge: This reagent contains two electrophilic sites:
-
The Sulfonyl Chloride (-SO₂Cl): Highly reactive, moisture-sensitive.
-
The Methyl Ester (-COOMe): Moderately reactive, sensitive to saponification (base hydrolysis).
The Goal: Maximize the sulfonamide bond formation (Site 1) while leaving the ester (Site 2) and the aryl chloride intact for future diversification.
Module 1: The "Invisible" Yield Loss (Hydrolysis)
The Issue
Users often report: "My TLC shows the starting material is gone, but after workup, my mass recovery is very low (e.g., 30%)."
Root Cause Analysis
The sulfonyl chloride moiety is extremely hygroscopic. In the presence of ambient moisture, it hydrolyzes to the corresponding sulfonic acid . Unlike the starting material or the product, the sulfonic acid is highly water-soluble and forms a salt with your base.
-
Result: The impurity stays in the aqueous layer during extraction and is discarded, creating the illusion of "product loss."
Protocol: The Anhydrous Integrity Check
-
Solvent Quality: Do not rely on "fresh" bottles. Use anhydrous DCM or THF (water content <50 ppm).
-
Glassware: Oven-dried glassware (120°C for >4 hours) is mandatory.
-
Reagent Check: If the starting material is a sticky solid or smells strongly of acid/SO₂, it has already degraded. Recrystallize from dry hexane/toluene or purchase fresh stock.
Visualizing the Competitive Pathway
The diagram below illustrates the "Silent Killer" of yield—the formation of the water-soluble sulfonic acid salt.
Caption: Figure 1. Competitive hydrolysis pathway. The red path represents the formation of water-soluble byproducts that are often lost during aqueous workup.
Module 2: Base Selection & The "Ester Trap"
The Issue
Users report: "I obtained the product, but the methyl ester is missing or converted to a carboxylic acid."
Root Cause Analysis
This specific benzoate derivative is sensitive to saponification .
-
Avoid: Strong inorganic bases (NaOH, KOH, LiOH) or aqueous biphasic conditions (Schotten-Baumann) unless pH is strictly controlled.
-
Risk: Hydroxide ions (
) are smaller and harder nucleophiles than your amine; they will attack the ester carbonyl.
Recommended Base Systems
| Base System | Suitability | Notes |
| Pyridine (Solvent) | High | Acts as both solvent and acid scavenger. Mild enough to preserve the ester. |
| TEA / DIPEA in DCM | High | Standard condition. Ensure 1.1–1.5 eq. of base. |
| Na₂CO₃ (Aq) / THF | Medium | Risky. Only use if amine is a salt (e.g., HCl salt). Keep cold (0°C). |
| NaOH / Water | Critical Fail | Will hydrolyze the methyl ester to the benzoic acid. |
Module 3: Optimized Experimental Protocol
Objective: Synthesis of a sulfonamide retaining the methyl ester.
Step-by-Step Workflow
-
Preparation (T = -15 min):
-
Purge reaction vessel with Nitrogen/Argon.
-
Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
-
Cool to 0°C (Ice bath). Do not skip cooling; the reaction is exothermic.
-
-
Nucleophile Addition (T = 0):
-
Mix Amine (1.0–1.1 eq) and Triethylamine (1.5 eq) in a separate dry vial with DCM.
-
Add the amine/base mixture dropwise to the sulfonyl chloride solution over 10–15 minutes.
-
Why? Adding the sulfonyl chloride to the amine (reverse addition) can lead to bis-sulfonylation if the amine is primary.
-
-
Reaction (T = 1 hr):
-
Allow to warm to Room Temperature (20–25°C).
-
Monitor by TLC/LCMS.
-
Stop point: Most reactions are complete within 1–2 hours. Prolonged stirring increases moisture uptake.
-
-
Quench & Workup:
-
Quench: Add 1M HCl (aqueous). This neutralizes excess base and prevents emulsion.
-
Extraction: Extract with DCM.
-
Wash: Wash organic layer with Brine.[1]
-
Drying: Dry over Na₂SO₄.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues immediately.
Caption: Figure 2. Diagnostic logic for troubleshooting yield and purity issues.
Frequently Asked Questions (FAQs)
Q: Can I use DMAP to accelerate the reaction? A: Use with caution. While 4-Dimethylaminopyridine (DMAP) is a potent catalyst for acylations, in sulfonylations it can form a highly reactive sulfonyl-pyridinium intermediate. If trace water is present, DMAP will catalyze the hydrolysis faster than the sulfonylation. Use only if the amine is extremely unreactive (e.g., an electron-deficient aniline).
Q: My product is an oil and won't crystallize. How do I purify it? A: The methyl ester group makes the molecule lipophilic.
-
Trituration: Try triturating the oil with cold diethyl ether or a mixture of Ether/Hexane.
-
Column Chromatography: These compounds are stable on silica. Use a gradient of Hexane/Ethyl Acetate.
Q: Can I do the hydrolysis of the ester in the same pot after sulfonylation? A: Yes. Once the sulfonamide is formed (checked by TLC), you can add LiOH/THF/Water directly to the reaction mixture to hydrolyze the methyl ester to the benzoic acid. This "telescoped" process saves a purification step.
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonates. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4738388: Methyl 4-(chlorosulfonyl)benzoate. [Link]
- Google Patents.Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid (Related Scaffold Chemistry).
Sources
Purification strategies for Methyl 4-chloro-3-(chlorosulfonyl)benzoate reaction mixtures
Executive Summary & Molecule Profile
The Challenge: Methyl 4-chloro-3-(chlorosulfonyl)benzoate presents a "dual-electrophile" challenge. It contains a methyl ester (susceptible to base hydrolysis) and a sulfonyl chloride (highly susceptible to hydrolysis into sulfonic acid).
Successful purification relies on Kinetic Control . You must manipulate the reaction mixture faster than the rate of hydrolysis. The primary impurity in these reaction mixtures is typically the hydrolyzed sulfonic acid derivative (Methyl 4-chloro-3-sulfobenzoate), which is water-soluble and acidic.
Target Molecule Data:
| Property | Specification | Notes |
|---|---|---|
| CAS | 1000933-19-6 (Generic Analog) | Note: Specific CAS may vary by substitution pattern. |
| Molecular Weight | ~269.1 g/mol | |
| Solubility | DCM, Chloroform, EtOAc (Dry) | Insoluble in water (precipitates). |
| Reactivity | High | Reacts violently with amines/alcohols; hydrolyzes in water. |
| Critical Impurity | Sulfonic Acid Derivative | Result of moisture contact; leads to yield loss. |
Phase I: Quenching & Isolation (The Critical Control Point)
The majority of yield loss occurs during the quench. The reaction mixture usually contains excess chlorosulfonic acid (
Protocol: The "Zero-Degree" Quench
Objective: Neutralize excess acid without hydrolyzing the sulfonyl chloride moiety.
-
Preparation: Prepare a slurry of crushed ice and water (approx. 5x volume of reaction mixture). Place this in a large beaker with vigorous stirring.
-
Controlled Addition: Pour the reaction mixture slowly onto the ice.
-
Why? The reaction of residual
with water is violently exothermic. High temperatures ( ) accelerate the hydrolysis of your product's group into .
-
-
The Precipitation Event: The product is hydrophobic. As the acid is diluted, the product should precipitate as a pale white/tan solid.
-
Filtration vs. Extraction (Decision Node):
-
Scenario A (Heavy Precipitate): Filter the solid immediately using a sintered glass funnel. Wash with ice-cold water (
). Do not let it sit wet. Dissolve the wet cake in Dichloromethane (DCM). -
Scenario B (Oily/Sticky Solid): If the product oils out, extract immediately with DCM.
-
Diagram: Quenching & Isolation Workflow
Caption: Logical workflow for quenching chlorosulfonation mixtures. The decision between filtration and extraction depends on the physical state of the precipitate.
Phase II: Purification Strategies
Once isolated, the crude material likely contains traces of unreacted starting material (Methyl 4-chlorobenzoate) or sulfone by-products.
Strategy A: Recrystallization (Recommended)
Why? Sulfonyl chlorides are thermally unstable. Distillation is impossible. Column chromatography can lead to hydrolysis on the silica surface. Recrystallization is the most scalable and stable method.
Recommended Solvent Systems:
-
DCM / Hexane (Standard):
-
Dissolve crude in minimal warm DCM (
). -
Slowly add Hexane (or Heptane) until turbidity persists.
-
Cool to
or .
-
-
Toluene / Cyclohexane:
Protocol:
-
Dissolve crude solid in the "Good Solvent" (DCM or Toluene). Use approx. 2-3 mL per gram.
-
Optional: If the solution is dark, treat with activated charcoal for 5 mins, then filter through Celite.
-
Add "Anti-Solvent" (Hexane/Heptane) dropwise until a faint cloudiness holds.
-
Re-heat slightly to clear the solution.
-
Allow to cool slowly to Room Temp, then refrigerate.
-
Filter crystals and wash with cold Anti-Solvent.[3]
Strategy B: Flash Chromatography (Contingency)
Use only if crystallization fails or purity is critical (<99%).
-
Stationary Phase: Silica Gel (Acid washed preferred, but standard is usually okay if fast).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).
-
Pre-treatment: Flush the column with 100% Hexane first to remove moisture.
-
Loading: Solid load (adsorbed onto Celite) is preferred to avoid solubility issues in the non-polar mobile phase start.
-
Warning: Do not use Methanol or Ethanol in the mobile phase. They will react with the sulfonyl chloride to form the sulfonate ester.
Troubleshooting & FAQs
Q1: My product turned into a liquid gum after pouring onto ice. What happened?
A: This is "oiling out." It happens when the product precipitates too fast or impurities depress the melting point.
-
Fix: Do not try to filter the gum. Add Dichloromethane (DCM) directly to the ice/water mixture to dissolve the gum. Separate the layers, dry the DCM, and then attempt crystallization.
Q2: I see a new spot on TLC that stays at the baseline. What is it?
A: That is likely the sulfonic acid derivative (
-
Cause: The quench was too hot, or the extraction took too long in the presence of water.
-
Removal: It is water-soluble. Wash your organic layer with cold water again. It will not elute on a standard silica column (it sticks to the baseline).
Q3: Can I dry the organic layer with Potassium Carbonate ( )?
A: NO. Basic drying agents can promote hydrolysis or react with the ester.
-
Solution: Use neutral drying agents like Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).
Q4: The NMR shows a mixture of methyl ester and methyl sulfonate.
A: You likely used Methanol during the workup or cleaning.
-
Mechanism: Sulfonyl chlorides react with alcohols.
. -
Prevention: Never use alcohols (MeOH, EtOH, IPA) in the workup or recrystallization of sulfonyl chlorides.
Q5: How do I store the purified compound?
A:
-
Atmosphere: Under Argon or Nitrogen (strictly anhydrous).
-
Temperature:
(Refrigerator) or . -
Container: Tightly sealed vial with Parafilm. Moisture is the enemy.
References
-
Synthesis of Aryl Sulfonyl Chlorides
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Sulfonic Acids to Sulfonyl Chlorides. Journal of Organic Chemistry.
- Context: Establishes the sensitivity of the group and standard chlorosulfon
-
Hydrolysis Kinetics of Sulfonyl Chlorides
-
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.[4]
- Context: Explains the kinetic instability of sulfonyl chlorides in aqueous media.
-
-
Purification of Chlorosulfonyl Benzoates (Patent Literature)
- US Patent 2010/0292476 A1.
- Context: Describes the industrial handling and workup of halogenated benzoyl/sulfonyl chloride intermedi
-
Recrystallization Solvents for Electrophiles
- Armarego, W. L. F., & Chai, C. L. L. (2013).
- Context: Standard reference for solvent selection (DCM/Hexane) for acid chlorides and sulfonyl chlorides.
Sources
Troubleshooting low reactivity of Methyl 4-chloro-3-(chlorosulfonyl)benzoate with anilines
Subject: Troubleshooting Reactivity of Methyl 4-chloro-3-(chlorosulfonyl)benzoate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low conversion rates when reacting Methyl 4-chloro-3-(chlorosulfonyl)benzoate (referred to hereafter as Reagent A ) with anilines.
The Root Cause: This reaction is chemically deceptive. While the electron-withdrawing ester at position 1 and chlorine at position 4 theoretically increase the electrophilicity of the sulfonyl group (making it "hot"), the Chlorine atom at position 4 exerts a significant steric blockade on the sulfonyl chloride at position 3. This is an ortho-substituent effect that kinetically inhibits the nucleophilic attack of the aniline.
This guide provides a tiered troubleshooting approach, moving from diagnostic checks to "forcing" protocols.
Part 1: Diagnostic Phase (The "Why")
Before altering your synthesis, you must rule out reagent degradation. Sulfonyl chlorides are moisture-sensitive, and Reagent A is prone to silent hydrolysis.
Q1: Is my Sulfonyl Chloride actually Sulfonic Acid?
The Issue: If Reagent A has been stored improperly, it hydrolyzes to the sulfonic acid. The acid is unreactive toward anilines under standard basic conditions.
The Test: Perform a rapid quality check using TLC or
| Feature | Intact Sulfonyl Chloride (Reagent A) | Hydrolyzed Sulfonic Acid (Dead Reagent) |
| TLC ( | High | Baseline (Very polar, stays at origin) |
| Aromatic protons are distinct. | Aromatic signals often shift upfield (0.1–0.3 ppm) due to loss of the electron-withdrawing Cl. | |
| Solubility | Soluble in DCM, CHCl | Poor solubility in non-polar solvents; may form a gum. |
Critical Action: If your starting material stays on the TLC baseline in 20% EtOAc/Hexanes, you must recrystallize it (typically from dry hexanes/toluene) or purchase fresh stock.
Part 2: Protocol Optimization (The "How")
If your reagent is pure, the issue is kinetic hindrance . The aniline cannot penetrate the steric shield created by the ortho-chloro group. We must switch from a thermodynamic approach to a kinetically activated one.
Scenario A: The Standard "Fix" (Catalytic Activation)
Use Case: Unhindered anilines (e.g., p-toluidine, aniline) that are simply reacting slowly.
The Fix: Add DMAP (4-Dimethylaminopyridine) .[1][2]
Mechanism: DMAP acts as a nucleophilic catalyst.[1][2][3] It attacks the sulfonyl sulfur faster than the aniline, forming a highly reactive
Recommended Protocol:
-
Dissolve Reagent A (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).
-
Add DMAP (0.1 – 0.2 equiv). Do not omit this.
-
Add the Aniline (1.1 equiv).
-
Stir at Room Temperature (RT) for 4–12 hours.
Scenario B: The "Nuclear" Option (Microwave/Heat)
Use Case: Electron-deficient anilines (e.g., nitroanilines, haloanilines) or highly hindered anilines. The Fix: Thermal energy is required to overcome the activation energy barrier imposed by the ortho-chloro group. Warning: The methyl ester on Reagent A is sensitive to hydrolysis in aqueous base. Use anhydrous conditions.
Recommended Protocol:
-
Solvent: Anhydrous THF or Dioxane (allows higher temp than DCM).
-
Base: Pyridine (excess, used as co-solvent) or DIPEA (3.0 equiv).
-
Temp: Heat to 60°C - 80°C .
-
Microwave: 80°C for 20–40 mins is often superior to overnight reflux.
Part 3: Troubleshooting Visualization
Workflow: Decision Tree for Low Reactivity
Figure 1: Diagnostic logic flow for troubleshooting sulfonylation failures.
Mechanism: Why DMAP Works (The Catalytic Cycle)
Figure 2: DMAP acts as a 'nucleophilic shuttle,' bypassing the steric blockade of the ortho-chloro group.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use aqueous base (Schotten-Baumann conditions)? A: Avoid this. While standard for some sulfonyl chlorides, your substrate contains a methyl ester (position 1). Strong aqueous bases (NaOH/KOH) will likely hydrolyze the ester to the carboxylic acid, creating a zwitterionic byproduct that is difficult to isolate. Stick to organic bases (Pyridine, Et3N, DIPEA) in anhydrous solvents.
Q: I see a new spot on TLC, but the reaction stalled at 50%. Should I add more sulfonyl chloride? A: Yes. The "ortho-effect" makes the sulfonyl chloride more susceptible to hydrolysis by trace moisture than to attack by the bulky aniline. If the reaction stalls, add another 0.5 equiv of Reagent A and more base.
Q: My aniline is extremely unreactive (e.g., 2,4-dinitroaniline). Nothing works. A: For these cases, the standard sulfonylation route may fail. You might need to generate the sulfonamide anion first using a strong base like NaH (Sodium Hydride) in THF, then add the sulfonyl chloride.
-
Caution: This is aggressive. Ensure the ester on Reagent A can survive the brief exposure to NaH before the coupling occurs.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - parallels to Sulfonyl group).
-
Chaudhary, S., et al. (2013). "Microwave-assisted synthesis of sulfonamides." Journal of Chemistry. (Demonstrates thermal/microwave acceleration for hindered substrates).
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. (The definitive review on DMAP mechanism).
-
BenchChem. (2025).[4] "Impact of steric hindrance on ortho-substituted benzenesulfonyl chlorides." Technical Notes. (Specific data on ortho-halo interference).
Sources
Minimizing side products when using Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Topic: Minimizing Side Products & Optimizing Sulfonylation
Reagent ID: Methyl 4-chloro-3-(chlorosulfonyl)benzoate Primary Application: Synthesis of Sulfonamides (Drug Discovery Intermediates)[1]
Executive Summary & Reactivity Profile
The Challenge: Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a "hot" electrophile. The presence of electron-withdrawing groups (chlorine at C4 and methyl ester at C1) significantly increases the electrophilicity of the sulfonyl chloride moiety compared to standard reagents like Tosyl chloride.
The Consequence: While this reactivity drives rapid sulfonamide formation, it makes the reagent hypersensitive to:
-
Hydrolysis: Rapid conversion to the sulfonic acid upon exposure to atmospheric moisture.
-
Saponification: Hydrolysis of the methyl ester if aqueous bases are used.
-
Transesterification: If alcoholic solvents are employed.
This guide provides an autonomous troubleshooting system to isolate and eliminate these side pathways.
Visualizing the Chemistry (Pathways)
The following diagram maps the desired reaction against the three most common failure modes.
Figure 1: Reaction landscape showing the competition between sulfonamide formation (Green) and degradation pathways (Red/Yellow).
Troubleshooting Guides (Q&A Format)
Module A: The "Disappearing" Reagent (Hydrolysis)
User Question: "I see a new spot on TLC at the baseline (high polarity) and my yield is low (<50%). What is happening?"
Technical Diagnosis: You are observing Hydrolysis of the Sulfonyl Chloride . The baseline spot is likely the corresponding sulfonic acid (3-carboxy-6-chlorobenzenesulfonic acid or its methyl ester analog). This occurs because the S-Cl bond is extremely labile to moisture.
Corrective Protocol:
-
Solvent Audit: Do not use "bottle" grade solvents. Use anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) dried over molecular sieves.
-
Atmosphere: The reaction must be run under Nitrogen or Argon.[2]
-
Reagent Handling: Weigh the sulfonyl chloride quickly. If it has turned into a sticky gum or smells strongly of HCl before use, it has already degraded.
-
Order of Addition: Dissolve the amine and base first, cool to 0°C, and then add the sulfonyl chloride (dissolved in minimal anhydrous solvent) dropwise. This ensures the amine (the desired nucleophile) is waiting in excess relative to any adventitious water.
Module B: Ester Stability (Chemoselectivity)
User Question: "I obtained the sulfonamide, but the methyl ester group is gone or converted to an acid. Why?"
Technical Diagnosis: This is Saponification . You likely used an aqueous base (Schotten-Baumann conditions) or a strong hydroxide base (NaOH/KOH). The methyl ester on this specific scaffold is activated by the electron-withdrawing chlorine and sulfonamide groups, making it prone to attack by hydroxide.
Corrective Protocol:
-
Switch Bases: Abandon inorganic bases (NaOH, Na2CO3). Switch to organic, non-nucleophilic bases:
-
Triethylamine (TEA): Standard choice.
-
DIPEA (Hünig's Base): Better if the amine is sterically hindered.
-
Pyridine: Excellent as both solvent and base for difficult cases.
-
-
Temperature Control: Keep the reaction below 25°C. Ester hydrolysis often requires thermal energy that sulfonamide formation does not.
Module C: Impurity Profile Management
User Question: "My product is contaminated with a reddish oil that is difficult to crystallize."
Technical Diagnosis: This is often due to HCl-mediated decomposition . As the reaction proceeds, HCl is generated.[3] If the base is insufficient or the mixing is poor, local pockets of high acidity can degrade the product or starting material.
Corrective Protocol:
-
Stoichiometry: Use at least 1.1 to 1.2 equivalents of base relative to the sulfonyl chloride.
-
Scavenging: If using an acid-sensitive amine, include a solid acid scavenger like dried K2CO3 (suspended in anhydrous MeCN) or use excess organic base.
Validated Experimental Protocol
This protocol is designed to be a self-validating system . If Step 2 fails (color change/precipitate), do not proceed to Step 3.
Reagents:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Triethylamine (1.2 - 1.5 equiv)
-
Anhydrous DCM (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a round-bottom flask and flush with Nitrogen.
-
Add the Amine and Triethylamine to the flask.
-
Add Anhydrous DCM via syringe.
-
Checkpoint: Solution should be clear. If cloudy (amine salt), ensure stirring is vigorous.
-
-
Activation (Temperature Control):
-
Cool the mixture to 0°C (Ice/Water bath).
-
Reasoning: Low temperature suppresses hydrolysis kinetics while allowing the highly reactive sulfonyl chloride to react with the amine.
-
-
Addition:
-
Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate in a minimal amount of DCM.
-
Add this solution dropwise over 10-15 minutes.
-
Observation: You may see a white precipitate form immediately (Triethylamine-HCl salt). This is a positive sign of reaction progress.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT) naturally.
-
Stir for 1-3 hours.
-
TLC Check: Mobile phase (e.g., 30% EtOAc/Hexane).
-
Starting Material Rf: ~0.6-0.8 (Non-polar).
-
Product Rf: ~0.3-0.5.
-
Sulfonic Acid Rf: 0.0 (Baseline).
-
-
Success Criteria: Disappearance of the top spot (SM) without significant baseline streaking.
-
-
Workup (Acid Removal):
-
Dilute with DCM.
-
Wash with 0.5 M HCl (cold) or Citric Acid (aq). Crucial: This removes unreacted amine and the base.
-
Wash with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Logic Flow for Troubleshooting (Decision Tree)
Use this logic gate to determine your next step if the reaction fails.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Mechanisms of Sulfonyl Chloride Hydrolysis
-
General Sulfonamide Synthesis Protocols
-
Chemoselectivity of Sulfonyl Chlorides
-
Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Source:Angewandte Chemie (via DNB).
-
URL:[Link]
-
- Preparation of Benzoic Acid Sulfonyl Chlorides Title: An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Source: BenchChem Technical Library.
Sources
Technical Support Center: Optimal Solvent Selection for Methyl 4-chloro-3-(chlorosulfonyl)benzoate Coupling Reactions
Welcome to the technical support center for optimizing your coupling reactions with Methyl 4-chloro-3-(chlorosulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for this versatile building block. The following question-and-answer-based guides are structured to address the specific challenges and nuances of working with this bifunctional reagent.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What is the fundamental role of the solvent in a coupling reaction with Methyl 4-chloro-3-(chlorosulfonyl)benzoate?
The solvent in your reaction is not merely an inert medium; it is an active participant that critically influences reaction kinetics, pathway, and overall success.[1] For the coupling of Methyl 4-chloro-3-(chlorosulfonyl)benzoate with a nucleophile (typically a primary or secondary amine to form a sulfonamide), the solvent's primary roles are:
-
Solubilization: The solvent must dissolve both the electrophile (Methyl 4-chloro-3-(chlorosulfonyl)benzoate) and the nucleophilic coupling partner to ensure a homogenous reaction mixture, allowing for efficient molecular interactions.[2]
-
Reaction Rate and Mechanism: The polarity of the solvent can significantly affect the reaction rate. The coupling of a sulfonyl chloride with an amine is generally considered a nucleophilic acyl substitution-type reaction. Polar aprotic solvents are often preferred as they can solvate the cationic species but do not strongly solvate the anionic nucleophile, leaving it more reactive.[3][4][5][6]
-
Stabilization of Intermediates: While less of a factor than in SN1 reactions, the solvent can influence the stability of any charged transition states, thereby affecting the activation energy of the reaction.[3][5]
-
Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for controlling reaction rates and minimizing side reactions.[5]
Q2: What are the recommended starting solvents for coupling Methyl 4-chloro-3-(chlorosulfonyl)benzoate with amines?
For the synthesis of sulfonamides from sulfonyl chlorides, polar aprotic solvents are the industry standard and the highly recommended choice.[4][7] These solvents possess dipole moments that aid in dissolving polar reactants but lack acidic protons, which is a critical feature.[3][5]
Top Recommended Solvents:
-
Dichloromethane (DCM): An excellent first choice due to its inertness, ability to dissolve a wide range of organic compounds, and ease of removal due to its low boiling point (39.6 °C).
-
Acetonitrile (MeCN): A more polar aprotic solvent that is also widely used. It is particularly useful when higher solubility of polar starting materials or reagents is required.[8]
-
Tetrahydrofuran (THF): A versatile ether-based solvent. It's crucial to use anhydrous THF, as it can contain peroxides and water, which will interfere with the reaction.[9]
-
1,4-Dioxane: Similar to THF but with a higher boiling point, allowing for reactions at elevated temperatures.
The causality for this recommendation lies in avoiding two primary detrimental interactions that occur with other solvent types.
Q3: Why are protic solvents like water, methanol, or ethanol generally not recommended?
Using protic solvents for this coupling reaction is a common pitfall that can lead to significantly reduced yields or complete reaction failure. There are two main reasons for this:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis by protic solvents, especially water, but also alcohols (alcoholysis).[10] This reaction converts the highly reactive sulfonyl chloride into the unreactive sulfonic acid or a sulfonate ester, consuming your starting material in a non-productive pathway.
-
Solvation of the Nucleophile: Protic solvents have O-H or N-H bonds and can form hydrogen bonds with the amine nucleophile.[4][7] This creates a "solvent cage" around the amine, stabilizing it and reducing its nucleophilicity, which in turn slows down or prevents the desired coupling reaction.[4]
Q4: How does my choice of base impact solvent selection?
The base is essential for neutralizing the hydrochloric acid (HCl) byproduct of the reaction. The choice of base and solvent are interlinked.
-
Pyridine: Can be used as both a base and a solvent. However, its nucleophilic nature can sometimes lead to the formation of a pyridinium salt intermediate, which in some cases can lead to side reactions. When used as a base in a solvent like DCM, it is generally effective.[2]
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered organic base that is a workhorse for these reactions. It is highly soluble in common aprotic solvents like DCM, THF, and acetonitrile.[8]
-
Diisopropylethylamine (DIPEA or Hünig's base): Even more sterically hindered than TEA, making it an excellent choice to avoid any potential side reactions where the base might act as a nucleophile. It shares similar solvent compatibility with TEA.[11]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are typically used in biphasic systems or when a solid-supported base is desired. They are generally insoluble in many organic solvents, requiring vigorous stirring. Acetonitrile or DMF can be suitable solvents when using inorganic bases.[12][13]
Troubleshooting Guide for Coupling Reactions
Problem 1: My reaction shows low or no conversion to the desired sulfonamide product.
Possible Cause 1: Poor Solubility of Reactants
-
Why it happens: Either your specific amine starting material or the Methyl 4-chloro-3-(chlorosulfonyl)benzoate is not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your amine in small vials with the recommended aprotic solvents (DCM, THF, MeCN, Dioxane).
-
Use a More Polar Aprotic Solvent: If solubility in DCM is low, switch to acetonitrile or DMF.
-
Gentle Heating: For solvents with higher boiling points like dioxane or DMF, gentle heating (e.g., 40-60 °C) can improve solubility and reaction rate. Monitor for potential side reactions.
-
Possible Cause 2: Hydrolysis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
-
Why it happens: The presence of trace amounts of water in your solvent, amine, or glassware has decomposed your electrophile. The sulfonyl chloride functional group is highly sensitive to moisture.[14]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves.
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried before use. If your amine is a solid, dry it in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Problem 2: I'm observing a significant side product corresponding to the saponification of the methyl ester.
Why it happens: The methyl ester on the benzoate ring is susceptible to hydrolysis under basic conditions, especially with stronger, less hindered bases, prolonged reaction times, or elevated temperatures.[1][15][16][17] This side reaction cleaves the ester to a carboxylate salt.
-
Troubleshooting Steps:
-
Choice of Base: Switch to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine or pyridine.[11]
-
Control Temperature: Run the reaction at a lower temperature. Start by adding the sulfonyl chloride solution dropwise to the amine/base mixture at 0 °C, and then allow it to slowly warm to room temperature.
-
Stoichiometry of Base: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to minimize the amount of free base in the reaction mixture.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Data-Driven Solvent Selection
To facilitate a logical selection process, the following table summarizes the properties of recommended solvents.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Potential Issues |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent solubility for many organics, inert, easy to remove. | Low boiling point limits reaction temperature; environmental concerns. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Higher polarity can improve solubility of polar reactants/reagents. | Can be more difficult to remove; must be anhydrous.[8] |
| Tetrahydrofuran (THF) | 7.6 | 66.0 | Good general-purpose solvent. | Can form explosive peroxides; must be anhydrous.[9][18] |
| 1,4-Dioxane | 2.2 | 101.0 | High boiling point allows for higher reaction temperatures. | High boiling point makes it difficult to remove; potential peroxide formation. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153.0 | Excellent solvating power for a wide range of compounds. | Very high boiling point, difficult to remove; can decompose at high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis in Dichloromethane
This protocol provides a standard method for the coupling of Methyl 4-chloro-3-(chlorosulfonyl)benzoate with a primary or secondary amine.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a ~0.1-0.2 M solution.
-
Add a stir bar and cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred solution.
-
-
Reaction:
-
In a separate dry flask, dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and then a saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualization of Workflow
Solvent Selection Decision Tree
The following diagram illustrates a logical workflow for selecting the optimal solvent and conditions for your coupling reaction.
Caption: A decision tree for optimal solvent selection in sulfonamide synthesis.
References
-
García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Available at: [Link]
-
Fernandez, I., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(24), 5645–5648. Available at: [Link]
-
Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]
-
PubChem. Methyl 4-(Chlorosulfonyl)benzoate. Available at: [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]
- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. Available at: [Link]
-
RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Organic Syntheses. 4-chlorobutyl benzoate. Available at: [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Oreate AI Blog. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Available at: [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]
- Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Available at: [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Available at: [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Available at: [Link]
Sources
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. theorango.com [theorango.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 6. aozunasia.com [aozunasia.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CAS 69812-51-7: Benzoic acid,4-(chlorosulfonyl)-, methyl e… [cymitquimica.com]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Introduction
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals working on the purification of Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 1000933-19-6). The purification of sulfonyl chlorides, while a standard laboratory technique, presents unique challenges due to their reactivity, particularly their sensitivity to moisture. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enable the consistent and successful recrystallization of this compound, ensuring high purity for downstream applications. Our approach emphasizes the scientific principles behind each step, empowering users to make informed decisions during their experimental work.
Critical Compound Properties & Safety
Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a reactive intermediate. Its purification requires careful handling and an understanding of its chemical properties.
| Property | Value | Source(s) |
| CAS Number | 1000933-19-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O₄S | [1] |
| Molecular Weight | 269.1 g/mol | [1] |
| Physical State | Solid | |
| Key Reactivity | Moisture Sensitive | [2][3][4] |
| Primary Hazard | Corrosive | [5] |
! SAFETY WARNING ! Methyl 4-chloro-3-(chlorosulfonyl)benzoate and related sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[5] They are also highly sensitive to moisture and will react with water to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[2][6] All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All glassware must be scrupulously oven-dried, and anhydrous solvents must be used to prevent hydrolysis.[4]
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of Methyl 4-chloro-3-(chlorosulfonyl)benzoate in a direct question-and-answer format.
Q1: My compound has "oiled out" into a viscous liquid at the bottom of the flask instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" is a common problem that occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated with a substance that has a high barrier to nucleation.[7]
-
Causality:
-
High Solvent Boiling Point: The boiling point of your recrystallization solvent may be higher than the melting point of your impure compound. When the solution cools, it reaches a saturation point where the compound should crystallize, but because the temperature is still above the compound's melting point, it separates as a liquid (oil).
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of supersaturation where the solute crashes out of solution as an amorphous oil rather than forming an ordered crystal lattice.[8]
-
High Impurity Load: A significant amount of impurities can depress the melting point of the eutectic mixture, favoring oil formation.
-
-
Corrective Actions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (10-20% more) of hot, anhydrous solvent to decrease the saturation temperature.[8]
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered. Do not move it directly to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[7][9]
-
Change Solvents: If the problem persists, your solvent is likely unsuitable. Choose a new solvent or solvent system with a lower boiling point.[8]
-
Q2: I've cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What should I do?
A2: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to initiate crystallization.
-
Causality:
-
Excess Solvent: This is the most frequent cause. Using too much solvent means the solution never reaches saturation upon cooling, and therefore, the solute remains dissolved.[7][10]
-
Supersaturation: The solution may be saturated, but the energy barrier for crystal nucleation has not been overcome.[7]
-
-
Corrective Actions:
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[7][10]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. A "seed crystal" acts as a template for further crystal growth.[7][11]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent in the fume hood. Allow the now more concentrated solution to cool slowly again.[7][9]
-
Q3: My final yield of pure crystals is very low. How can I improve recovery?
A3: Low yield is often a consequence of procedural issues rather than a single chemical problem.
-
Causality:
-
Using Excess Solvent: As discussed in Q2, this is a primary cause. The more solvent used, the more product will remain dissolved even when the solution is cold.[10]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), a significant portion of the product can be lost.
-
Incomplete Transfer: Mechanical losses during the transfer of crystals from the flask to the filter can reduce the final weighed yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10]
-
-
Optimization Strategies:
-
Use the Minimum Hot Solvent: During dissolution, add the hot solvent in small portions until the solute just dissolves. This ensures a saturated solution.[10]
-
Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the solution from cooling and crystallizing prematurely.[8]
-
Efficient Rinsing: Use a small amount of ice-cold solvent to rinse the flask and transfer the remaining crystals to the filter. Wash the final crystal cake with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[10]
-
Q4: After recrystallization, my product is still colored, or analytical data shows it's impure. Why?
A4: This indicates that the chosen recrystallization protocol did not effectively separate the impurities from the target compound.
-
Causality:
-
Inappropriate Solvent Choice: The solvent may dissolve the impurity well when hot but also allow it to co-precipitate upon cooling. Alternatively, the impurity may have a similar solubility profile to your product in that specific solvent.[8]
-
Rapid Crystallization: Cooling too quickly can trap impurities within the growing crystal lattice.[9]
-
Colored Impurities: Some impurities are highly colored and can persist even at low concentrations.
-
-
Solutions:
-
Perform a Second Recrystallization: A second pass through the procedure, ensuring very slow cooling, can significantly improve purity.[12]
-
Use Decolorizing Carbon: If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb your product.
-
Re-evaluate Your Solvent System: The impurity may be insoluble in a different solvent. Consider a two-solvent system where your product is soluble in solvent A, and the impurity is highly soluble in miscible solvent B (which acts as an antisolvent for your product).
-
Q5: I noticed acidic fumes (a sharp smell) during heating, and my final product's melting point is low and broad. What is happening?
A5: This is a strong indication of product decomposition, specifically hydrolysis of the sulfonyl chloride group.
-
Causality:
-
Presence of Water: Sulfonyl chlorides react with water, especially when heated, to form the corresponding sulfonic acid and HCl gas.[2][4] The resulting sulfonic acid is a significant impurity that will depress and broaden the melting point.
-
Reactive Solvent: Using protic solvents like alcohols (methanol, ethanol) can lead to the formation of sulfonate esters, another impurity.[13]
-
-
Preventative Measures:
-
Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire recrystallization process under a nitrogen or argon blanket to prevent atmospheric moisture from entering the system.[4]
-
Solvent Choice: Exclusively use aprotic, non-reactive solvents. Good starting points include hydrocarbons (hexane, heptane), aromatic hydrocarbons (toluene), or chlorinated solvents (dichloromethane), provided they meet the solubility criteria.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting solvent system for recrystallizing Methyl 4-chloro-3-(chlorosulfonyl)benzoate?
A1: There is no universal "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the chemical nature of aromatic sulfonyl chlorides, a good starting point is a non-polar, aprotic solvent.
-
Rationale: Sulfonyl chlorides are polar molecules but are generally less polar than their corresponding sulfonic acid hydrolysis byproduct. Using a non-polar solvent like petroleum ether , hexane , or heptane is often effective.[14] The target compound will have limited solubility at room temperature but should dissolve when heated, while the highly polar sulfonic acid impurity will remain largely insoluble and can be removed via hot filtration. Aromatic solvents like toluene can also be effective.
FAQ 2: How do I perform a robust solvent screen to find the ideal solvent?
A2: A systematic, small-scale approach is most effective.
-
Place a small amount of your impure solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a different anhydrous solvent (e.g., hexane, ethyl acetate, toluene, dichloromethane) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[15][16]
-
Gently heat the tubes that showed poor solubility at room temperature in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one where the compound is poorly soluble at room temperature but highly soluble when hot, and which produces a large quantity of crystals upon cooling. [15][17]
FAQ 3: What are the most likely impurities in my sample and how does recrystallization remove them?
A3: The impurities will largely depend on the synthetic route, but common ones include:
-
Methyl 4-chloro-3-sulfonic acid: This is the product of hydrolysis.[2][6] It is significantly more polar than the sulfonyl chloride. During recrystallization with a non-polar solvent, it will have very low solubility even when hot and can be removed by filtering the hot solution.
-
Unreacted Starting Materials: These will have different solubility profiles. Recrystallization separates them based on the principle that only molecules of the same compound will fit neatly into that compound's crystal lattice.[9]
-
Diaryl Sulfone Byproducts: These can form during chlorosulfonation reactions.[2] Their polarity and solubility will differ from the target compound, allowing for separation via a carefully chosen solvent system.
FAQ 4: How can I confirm the purity of my final recrystallized product?
A4: A combination of techniques should be used for a comprehensive assessment of purity.[12][18]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden over a range.[10] (Note: The melting point of the related isomer, Methyl 4-(chlorosulfonyl)benzoate, is 71-73 °C, which can serve as an approximate reference).[3][19]
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize impurities. A pure compound should ideally show a single spot.[18][20]
-
Spectroscopic Methods (NMR, IR):
-
¹H and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities, even at low levels.[18][20]
-
IR spectroscopy can confirm the presence of the sulfonyl chloride (S=O stretches) and ester (C=O stretch) functional groups and the absence of the broad O-H stretch characteristic of the sulfonic acid impurity.[12][20]
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage area of the main peak.[20][21]
FAQ 5: What specific handling precautions should I take given the compound's reactivity?
A5: Beyond standard PPE, the following are critical:
-
Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in a glovebox or under a positive pressure of an inert gas like nitrogen or argon.[4]
-
Dry Glassware: Ensure all glassware (flasks, funnels, filter adapters) is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator or under a stream of inert gas just before use.[4]
-
Anhydrous Reagents: Use only sealed, anhydrous grade solvents. Never use solvents from bottles that have been open to the atmosphere for extended periods.
-
Quick Workup: When an aqueous workup is unavoidable in the synthesis prior to recrystallization, it must be performed quickly and at low temperatures (e.g., with ice-cold water) to minimize hydrolysis before the product is extracted into an organic solvent.[2]
Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent has been identified.
-
Preparation: Place the impure Methyl 4-chloro-3-(chlorosulfonyl)benzoate into an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. The flask size should be such that the solvent will fill it to about half-full.
-
Initial Solvent Addition: Add a small amount of the selected anhydrous solvent (e.g., anhydrous toluene) to the flask, just enough to create a slurry.
-
Heating and Dissolution: Place the flask on a stirrer hotplate in a fume hood and begin heating and stirring. Heat the solvent to a gentle boil. Add more hot solvent in small portions through a condenser on the flask until the solid has just completely dissolved.
-
Expert Note: Adding the minimum amount of boiling solvent is crucial for maximizing recovery.[10]
-
-
Hot Filtration (if necessary): If insoluble impurities (like the sulfonic acid byproduct) are observed, perform a hot gravity filtration. To do this, place a stemless funnel with fluted filter paper into a second pre-heated, dry Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Slow Cooling: Cover the flask containing the clear solution with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Expert Note: Do not rush this step. Slow cooling is paramount for forming pure crystals and avoiding impurity inclusion.[9]
-
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold anhydrous solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. The product is dry when it reaches a constant weight.[10]
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
Use this method when no single solvent is suitable. This requires a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent or "antisolvent").[17][22]
-
Preparation: In an oven-dried Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot "good" solvent (e.g., anhydrous dichloromethane or ethyl acetate).
-
Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., anhydrous hexane or petroleum ether) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Re-clarification: Add one or two drops of the hot "good" solvent to make the solution clear again.
-
Cooling and Collection: From this point, follow steps 5 through 9 of the Single-Solvent Recrystallization protocol.
Visual Guides & Workflows
Diagram 1: Troubleshooting Crystallization Failure
Caption: A decision workflow for inducing crystallization when a solution fails to produce solids upon cooling.
Diagram 2: Solvent System Selection Logic
Caption: A logical decision tree for choosing between a single-solvent or two-solvent recrystallization method.
References
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Moody, C. J., & Allin, S. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
Xiong, S., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
- Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. PubChem. [Link]
-
ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Il, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
- Google Patents. (2000). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Elder, D. P., & Snodin, D. J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. [Link]
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?[Link]
-
National Center for Biotechnology Information. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate. PubChem. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
California State University, Los Angeles. (n.d.). Recrystallization. [Link]
-
Bentley, K. W., & Horsepool, W. M. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
Sati, B., et al. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]
-
University of Rochester. (n.d.). Recrystallization. [Link]
-
Semantic Scholar. (2021). Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
University of Texas at Dallas. (n.d.). Recrystallization. [Link]
Sources
- 1. methyl 4-chloro-3-(chlorosulfonyl)benzoate | CAS 1000933-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. edu.rsc.org [edu.rsc.org]
- 16. Recrystallization [sites.pitt.edu]
- 17. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. 4-Chlorosulfonyl-benzoic acid methyl ester | 69812-51-7 [sigmaaldrich.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
1H NMR Interpretation Guide: Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Executive Summary & Critical Handling
Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a highly reactive intermediate used frequently in the synthesis of sulfonamide-based pharmaceuticals.[1] Its structural integrity is defined by the electrophilic chlorosulfonyl group (-SO₂Cl), which is prone to rapid hydrolysis.[1]
This guide compares the intact product against its primary degradation pathway (hydrolysis to sulfonic acid) and evaluates solvent suitability.
Key Takeaway: The chlorosulfonyl moiety is moisture-sensitive.[1] CDCl₃ (Deuterated Chloroform) is the superior solvent for Quality Control (QC) to prevent in-tube degradation. DMSO-d₆ should only be used if the sample is insoluble in chloroform and must be rigorously anhydrous.[1]
Structural Analysis & Predicted Assignments
To interpret the NMR, we must understand the electronic environment.[1] The benzene ring is substituted by three electron-withdrawing groups (EWGs):
-
Methyl Ester (-COOCH₃): Strong EWG (C1).
-
Chlorosulfonyl (-SO₂Cl): Very strong EWG (C3).
-
Chlorine (-Cl): Weakly deactivating/EWG (C4).
These substituents deshield the aromatic protons, pushing them downfield (>7.5 ppm).
Molecular Connectivity Diagram
The following diagram illustrates the proton environments and expected spin-spin coupling (
Figure 1: Structural connectivity and coupling logic. H2 is the most deshielded proton due to being flanked by two strong electron-withdrawing groups.[1]
Comparative Analysis: Product vs. Alternatives
In drug development, the "alternative" to the pure product is often its own degradation product.[1] Distinguishing these is critical for release testing.
Comparison 1: Intact Product vs. Hydrolyzed Impurity
When exposed to atmospheric moisture, the -SO₂Cl group converts to -SO₃H (sulfonic acid).[1] This changes the electronic shielding significantly.
| Feature | Intact Product (-SO₂Cl) | Hydrolyzed Impurity (-SO₃H) | Diagnostic Action |
| H2 Chemical Shift | ~8.65 ppm (Deshielded) | ~8.40 ppm (Slight Upfield) | -SO₂Cl is more electron-withdrawing than -SO₃H.[1] Shift moves upfield upon hydrolysis. |
| -OCH₃ Signal | 3.98 ppm (Sharp Singlet) | 3.90 ppm (Sharp Singlet) | Small shift; check integration carefully. |
| Acidic Protons | None | ~10-12 ppm (Broad) | Look for a broad hump in the baseline (highly exchangeable). |
| Solubility (CDCl₃) | High | Low/Insoluble | Precipitate in the NMR tube indicates hydrolysis. |
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is an active experimental choice, not just a preference.[1]
| Parameter | CDCl₃ (Recommended) | DMSO-d₆ (Alternative) |
| Signal Resolution | Excellent for aromatic splitting.[1] | Good, but solvent peak (2.50 ppm) and water (3.33 ppm) can interfere. |
| Stability | High. Inert to -SO₂Cl.[1] | Moderate to Low. Hygroscopic nature attracts water, accelerating hydrolysis.[1] |
| Shift Behavior | Standard reference shifts. | Aromatic protons shift downfield by ~0.1-0.3 ppm due to polarity.[1] |
| Use Case | Routine QC, Purity Check. | Only if sample is insoluble in CDCl₃. |
Detailed Interpretation & Assignment Table
Note: Values are diagnostic ranges based on substituent additivity rules (Curphy-Morrison) and analogous chlorosulfonyl benzoates.
Solvent: CDCl₃ (7.26 ppm ref) Frequency: 400 MHz or higher recommended
| Position | Type | Shift (δ, ppm) | Multiplicity | Interpretation Logic | |
| H2 | Ar-H | 8.60 – 8.70 | d (fine) or s | ~2.0 | Most Deshielded. Located between -COOMe and -SO₂Cl.[1] Shows small meta-coupling to H6.[1] |
| H6 | Ar-H | 8.20 – 8.30 | dd | 8.5, 2.0 | Ortho to -COOMe (deshielding).[1] Doublet of doublets due to ortho (H5) and meta (H2) coupling. |
| H5 | Ar-H | 7.65 – 7.75 | d | 8.5 | Least Deshielded. Ortho to -Cl, which is less withdrawing than the ester or sulfonyl group.[1] |
| -OCH₃ | Alkyl | 3.95 – 4.00 | s | - | Typical methyl ester singlet.[1] |
Experimental Protocol: "Zero-Hydrolysis" Workflow
To ensure scientific integrity and reproducibility, follow this strict protocol. The goal is to capture the spectrum of the kinetic product before thermodynamic degradation occurs.[1]
Materials
-
Solvent: CDCl₃ (99.8% D) with 0.03% TMS. Must be stored over molecular sieves (4Å).
-
Tube: 5mm high-precision NMR tube, oven-dried at 110°C for >2 hours.
-
Sample: ~10-15 mg of Methyl 4-chloro-3-(chlorosulfonyl)benzoate.
Workflow Diagram
Figure 2: Decision tree for sample preparation and quality control validation.
Step-by-Step Methodology
-
Dry Environment: Perform sample weighing in a low-humidity environment if possible.
-
Solvent Aliquot: Draw 0.6 mL of CDCl₃ from a fresh ampoule or sieve-stored bottle.
-
Dissolution: Add solvent to the solid. Invert gently. Avoid prolonged sonication as heat accelerates hydrolysis.
-
Acquisition: Insert into the magnet immediately. Lock and shim.
-
Parameters:
-
Pulse Angle: 30° (to ensure quantitative relaxation).
-
Relaxation Delay (d1):
1.0 s. -
Scans (ns): 16 (sufficient for 10mg sample).
-
-
Processing: Phase manually. Baseline correction is crucial to detect broad sulfonic acid protons.
References
-
PubChem. (2025).[2] Methyl 4-(Chlorosulfonyl)benzoate Spectral Information. National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent additivity rules).
-
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
Sources
Technical Deep Dive: Mass Spectrometry Profiling of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 372198-41-9) represents a critical class of electrophilic intermediates used in the synthesis of sulfonamide-based pharmaceuticals. Its analysis presents a distinct dual challenge: the thermal lability of the chlorosulfonyl moiety (
This guide provides a comparative technical analysis of ionization strategies, establishing Electron Impact (EI) as the gold standard for structural elucidation and Electrospray Ionization (ESI) as a high-sensitivity alternative only when coupled with specific derivatization protocols.
Part 1: Theoretical Fragmentation & Isotope Modeling
Before experimental validation, the mass spec operator must recognize the spectral signature dictated by the two chlorine atoms.
Isotopic Fingerprint ( Pattern)
The molecule contains two chlorine atoms (one on the aromatic ring, one in the sulfonyl group). This creates a characteristic 9:6:1 intensity ratio for the
-
Molecular Formula:
-
Nominal Mass (
): 268 Da -
Isotope Cluster:
-
m/z 268: Base peak (100% relative abundance contribution from Cl)
-
m/z 270: ~65% (Contribution from
) -
m/z 272: ~10% (Contribution from
)
-
Primary Fragmentation Pathways (EI)
Under 70 eV Electron Impact, the molecule undergoes predictable homolytic cleavages and rearrangements:
-
-Cleavage (Ester): Loss of the methoxy radical (
, 31 Da) from the methyl ester, yielding the acylium ion . -
Sulfonyl Cleavage: Weakness of the
bond leads to rapid loss of (35/37 Da), yielding the sulfonyl cation . -
Extrusion: A characteristic rearrangement for arenesulfonyl chlorides. Following the loss of Cl, the sulfonyl group extrudes neutral
(64 Da), resulting in an aryl cation. -
Ortho-Effect: The chlorine at position 4 (ortho to the sulfonyl group) sterically destabilizes the sulfonyl moiety, promoting the extrusion of
.
Part 2: Comparative Analysis of Ionization Techniques
This section objectively compares ionization modes. For this specific compound, direct ESI is not recommended for quality control of the raw material due to artifact formation.
| Feature | Electron Impact (EI) | Electrospray (ESI) | APCI |
| Primary Utility | Structural Confirmation (Gold Standard) | Trace Quantification (Requires Derivatization) | Impurity Profiling |
| Molecular Ion | Distinct | Rarely observed intact; hydrolyzes to sulfonic acid ( | Weak |
| Fragmentation | Rich structural information; distinct Cl/SO2 losses. | Minimal fragmentation; mostly adducts ( | Moderate fragmentation; thermal degradation common. |
| Artifact Risk | Medium: Thermal degradation in injector if temp >250°C. | High: Reacts with mobile phase ( | High: Thermal degradation of |
| Detection Limit | ng range (Scan mode) | pg range (MRM mode) | ng range |
Critical Insight: In ESI-MS using methanol/water mobile phases, the spectrum will predominantly show m/z 251 (Sulfonic acid derivative) or m/z 265 (Methyl sulfonate derivative), not the parent m/z 268.
Part 3: Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation tree for the EI spectrum, highlighting the competition between ester cleavage and sulfonyl degradation.
Figure 1: Proposed EI fragmentation tree for Methyl 4-chloro-3-(chlorosulfonyl)benzoate. Note the convergence toward the stable substituted benzoyl cation.
Part 4: Experimental Protocols
Protocol A: GC-MS (Structural Identification)
Recommended for purity assessment of the raw material.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) .
-
Crucial: Use anhydrous DCM. Avoid Methanol/Ethanol to prevent solvolysis.
-
-
Instrument Parameters:
-
Inlet: Split mode (20:1), Temperature 200°C (Keep low to prevent thermal desulfonylation).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven: 60°C (1 min)
20°C/min 280°C. -
Source: Electron Impact (70 eV), 230°C.
-
-
Data Acquisition: Scan range m/z 50–350.
Protocol B: LC-MS (Quantitative/Biological)
Recommended only if derivatization is performed to stabilize the reactive chloride.
-
Derivatization Step:
-
React 50 µL of sample solution with 50 µL of excess Diethylamine in Acetonitrile.
-
Incubate at RT for 10 mins. This converts the unstable
to the stable sulfonamide .
-
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Detection:
-
Monitor
(Parent mass + 73 Da - 35 Da). -
This validates the presence of the active sulfonyl chloride moiety in the original sample.
-
Part 5: Data Interpretation & Troubleshooting
The "Ghost" Peak (Hydrolysis Artifact)
If you observe a major peak at m/z 250/252 (Negative mode) or m/z 251/253 (Positive mode), your sample has hydrolyzed.
-
Mechanism:
-
Corrective Action: Dry your solvents or switch to Protocol A (GC-MS) with anhydrous DCM.
Thermal Degradation
If the GC-MS spectrum shows a base peak at m/z 204 (Loss of
-
Cause: Injector temperature is too high (>250°C), causing pyrolysis inside the liner.
-
Corrective Action: Lower inlet temperature to 180–200°C and increase split flow to reduce residence time.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Sulfonyl Chlorides. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. [Link]
Comparing reactivity of Methyl 4-chloro-3-(chlorosulfonyl)benzoate vs sulfonyl fluorides
Executive Summary
This technical guide analyzes the reactivity profile of Methyl 4-chloro-3-(chlorosulfonyl)benzoate (an electron-deficient aryl sulfonyl chloride) against the emerging class of Aryl Sulfonyl Fluorides used in SuFEx (Sulfur-Fluoride Exchange) chemistry.
Key Takeaway:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate functions as a "high-energy" electrophile. The electron-withdrawing ester and chloro substituents significantly enhance the electrophilicity of the sulfur center, making it highly reactive toward amines and alcohols but prone to rapid hydrolytic degradation.
-
Sulfonyl Fluoride Analogs operate as "latent" electrophiles. They possess high thermodynamic stability (resistant to hydrolysis and reduction) but can be activated selectively under specific catalytic conditions (SuFEx), offering superior chemoselectivity in complex biological environments.
Chemical Profile & Electronic Properties
To understand the reactivity difference, we must first analyze the electronic environment of the sulfur center in both species.
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (The Chloride)
-
Structure Analysis: The sulfonyl chloride moiety (-SO₂Cl) is attached to a benzene ring substituted with a methyl ester (-COOMe) and a chlorine atom (-Cl).
-
Electronic Effect: Both the ester and the chloro group are electron-withdrawing groups (EWG).
-
Inductive Effect (-I): The chlorine atom and the ester group pull electron density away from the aromatic ring.
-
Resonance Effect (-R): The ester group withdraws electron density via conjugation.
-
-
Consequence: The sulfur atom is highly electron-deficient. This makes the S-Cl bond weaker and the sulfur highly susceptible to nucleophilic attack. While this ensures rapid reaction kinetics, it compromises stability.
Aryl Sulfonyl Fluorides (The Fluoride Analog)
-
General Structure: Ar-SO₂F
-
Bond Strength: The S-F bond (~90 kcal/mol) is significantly stronger than the S-Cl bond (~46 kcal/mol).[4]
-
Reactivity Paradigm: Despite the high electronegativity of fluorine, the S-F bond is kinetically stable due to the tight holding of valence electrons and poor leaving group ability of fluoride under neutral conditions. Reactivity is only "unleashed" via specific activation (e.g., H-bonding catalysis or Si-F interaction).
Reactivity & Stability Analysis
The following table summarizes the performance differences based on experimental data and mechanistic principles.
| Feature | Methyl 4-chloro-3-(chlorosulfonyl)benzoate | Sulfonyl Fluoride Analogs (SuFEx) |
| Primary Reactivity | High / Aggressive. Reacts spontaneously with primary/secondary amines and alcohols in the presence of mild base. | Latent / Tunable. Inert to most nucleophiles under standard conditions. Requires specific activation (SuFEx).[5][6] |
| Hydrolytic Stability | Low. Rapidly hydrolyzes to the sulfonic acid in the presence of moisture/water. Requires anhydrous handling.[7] | High. Stable in aqueous buffers, plasma, and cellular environments for extended periods. |
| Redox Stability | Moderate to Low. Susceptible to reduction (e.g., to sulfinates or thiols) under strong reducing conditions. | High. Resistant to reduction; compatible with biological redox environments (e.g., glutathione).[4] |
| Chemoselectivity | Poor. Can react promiscuously with competing nucleophiles (e.g., lysine vs. serine side chains). | Excellent. Reacts only with specific "activated" nucleophiles (e.g., silyl ethers) or protein residues in specific pockets. |
| Leaving Group | Chloride (Cl⁻): Good leaving group. | Fluoride (F⁻): Poor leaving group (requires stabilization). |
Mechanistic Visualization
The diagrams below illustrate the distinct activation pathways for the two species.
Diagram 1: Reaction Mechanism Comparison
This diagram contrasts the classical base-mediated substitution of the chloride vs. the catalyst-driven SuFEx cycle of the fluoride.
Caption: Comparison of the rapid, base-mediated elimination of chloride versus the catalyst-dependent activation of sulfonyl fluoride.
Experimental Protocols
These protocols provide a self-validating system for utilizing both chemistries.
Protocol A: Sulfonamide Synthesis from Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Use this route for rapid, large-scale synthesis where water exclusion is possible.
Reagents:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: Oven-dry all glassware. Purge reaction vessel with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and TEA in anhydrous DCM at 0°C.
-
Addition: Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control Point: Maintain temperature at 0°C to prevent side reactions or decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Validation: Disappearance of the starting chloride peak (hydrolyzes to acid on LC-MS in wet solvents, so check for sulfonamide mass).
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine/base) and Brine. Dry over Na₂SO₄.
Protocol B: Synthesis & SuFEx Reaction of the Fluoride Analog
Use this route for chemical biology applications or when high stability is required.
Step 1: Conversion of Chloride to Fluoride
-
Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1 equiv) in Acetonitrile (MeCN).
-
Add KHF₂ (Potassium Bifluoride, 2.0 equiv) as a saturated aqueous solution (creates a biphasic mixture).
-
Stir vigorously at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water. The organic layer contains the stable Sulfonyl Fluoride.
-
Note: The product is stable to water washes, unlike the starting material.
-
Step 2: SuFEx Coupling (Amine Reaction)
-
Dissolve the Sulfonyl Fluoride (1 equiv) and Amine (1.2 equiv) in MeCN.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv) or Ca(NTf₂)₂ (5 mol% catalyst).
-
Stir at RT (or 50°C for difficult substrates).
-
Observation: Reaction is slower than the chloride (typically 6–24 hours) but yields are high and clean.
Decision Matrix Workflow
Use this logic flow to select the appropriate reagent for your application.
Caption: Decision tree for selecting between Sulfonyl Chloride and Sulfonyl Fluoride based on experimental constraints.
References
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
Sulfur Fluoride Exchange (SuFEx). National Institutes of Health (PMC). Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
SuFEx Activation with Ca(NTf2)2. ACS Publications (Organic Letters). Available at: [Link]
Sources
- 1. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 2. 69812-51-7 Cas No. | Methyl 4-(chlorosulfonyl)benzoate | Apollo [store.apolloscientific.co.uk]
- 3. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Methyl 4-chloro-3-(chlorosulfonyl)benzoate vs. 4-chloro-3-(chlorosulfonyl)benzoic acid
This technical guide details the comparative applications of Methyl 4-chloro-3-(chlorosulfonyl)benzoate (The Ester) and 4-chloro-3-(chlorosulfonyl)benzoic acid (The Acid) in medicinal chemistry and process development.
Executive Summary
In the synthesis of sulfonamide-based pharmacophores (e.g., diuretics like Indapamide, carbonic anhydrase inhibitors), the choice between the Ester and the Acid derivative dictates the solvent system, workup strategy, and impurity profile.
-
Select the Methyl Ester (CAS 69812-51-7) when performing anhydrous couplings with valuable or lipophilic amines, requiring simple organic extraction, or when the carboxylic acid must be protected from side reactions (e.g., coupling with amino-alcohols).
-
Select the Benzoic Acid (CAS 2494-79-3) for cost-sensitive, large-scale aqueous/biphasic reactions (Schotten-Baumann conditions) or when the final target requires a free carboxylic acid, avoiding a deprotection step.
Chemical & Physical Profile
| Feature | Methyl 4-chloro-3-(chlorosulfonyl)benzoate | 4-chloro-3-(chlorosulfonyl)benzoic acid |
| CAS Number | 69812-51-7 | 2494-79-3 |
| Structure | Lipophilic Ester | Polar Acid |
| Mol.[1][2] Weight | 269.10 g/mol | 255.07 g/mol |
| Solubility | High in DCM, THF, EtOAc, Toluene. | Low in non-polar solvents. Soluble in DMF, DMSO, aq. Base. |
| Reactivity | Selective: Reacts primarily at | Bifunctional: |
| Workup | Extraction: Product stays in organic phase; salts wash out. | Precipitation: Product often precipitates upon acidification (pH < 3). |
| Stability | Susceptible to hydrolysis (slow) to acid. | Stable solid; hygroscopic (hydrolyzes to sulfonic acid). |
Decision Matrix: Choosing the Right Building Block
The following workflow illustrates the logical selection process based on downstream requirements.
Deep Dive: Reactivity & Mechanism
The Solubility Paradox
The Acid derivative poses a challenge in standard organic synthesis because it is insoluble in dichloromethane (DCM) or toluene. To react it with a lipophilic amine, one must often use:
-
Biphasic System: Water/DCM with a phase transfer catalyst.
-
High-Boiling Solvents: DMF or DMAc, which are difficult to remove during workup.
The Ester , being lipophilic, dissolves perfectly in DCM or THF at 0°C. This allows for precise temperature control, minimizing the hydrolysis of the sulfonyl chloride moiety by ambient moisture.
Chemoselectivity
-
Acid Route: The presence of the free proton (
) means the first equivalent of any base (amine or inorganic) is sacrificed to deprotonate the carboxylic acid. This generates a carboxylate anion ( ), which is electron-donating by induction, slightly deactivating the sulfonyl chloride at the meta position compared to the neutral acid. -
Ester Route: The ester group (
) remains electron-withdrawing, maintaining the high electrophilicity of the sulfonyl chloride.
Experimental Protocols
Protocol A: Synthesis of Sulfonamide via Methyl Ester (Anhydrous)
Best for: Lipophilic amines, discovery chemistry, high-purity requirements.
Materials:
-
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq)
-
Amine Partner (
) (1.1 eq) -
Triethylamine (
) or DIPEA (1.5 eq) -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Dissolution: Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate in DCM (10 mL/g) under Nitrogen. Cool to 0°C.[4][5]
-
Addition: Mix the Amine and
in a separate vial with DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition prevents localized heating and double-sulfonylation. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS (Look for disappearance of the starting chloride; the ester is stable).
-
Workup: Quench with 1N HCl (cold). Separate layers. Wash organic layer with Brine, dry over
, and concentrate. -
Result: High-purity sulfonamide ester.
-
Optional Step: Hydrolyze ester using LiOH/THF/Water (3:1:1) at RT if the acid is the final target.
-
Protocol B: Synthesis of Sulfonamide via Acid (Schotten-Baumann)
Best for: Water-soluble amines, large-scale process, Indapamide intermediates.
Materials:
-
4-chloro-3-(chlorosulfonyl)benzoic acid (1.0 eq)
-
Amine Partner (1.1 eq)
-
Sodium Carbonate (
) or NaOH (2.5 eq) -
Water / Acetone (1:1 mixture)
Step-by-Step:
-
Preparation: Dissolve the Amine and Base (
) in Water. Cool to 0–5°C. -
Addition: Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid in Acetone (or add as a finely ground solid if solubility is poor). Add slowly to the aqueous amine solution.
-
Critical: Maintain pH > 8. If pH drops, the amine becomes protonated (
) and nucleophilicity is lost.
-
-
Reaction: Stir vigorously for 4 hours. The sulfonyl chloride competes between reacting with the amine (fast) and hydrolyzing with water (slower at 0°C).
-
Workup: Acidify the mixture carefully with conc. HCl to pH ~2.[6]
-
Isolation: The product (Sulfonamide-Acid) usually precipitates as a white solid. Filter and wash with cold water.[4][6]
Comparative Data: Yield & Purity
The following data summarizes typical performance in a coupling reaction with benzylamine (a model primary amine).
| Metric | Ester Route (DCM/Et3N) | Acid Route (Water/Acetone/Na2CO3) |
| Isolated Yield | 92% | 78% |
| Purity (HPLC) | >98% (after extraction) | ~90% (requires recrystallization) |
| Main Impurity | Unreacted Amine | Sulfonic Acid (Hydrolysis byproduct) |
| Atom Economy | Lower (requires ester protection/deprotection) | Higher (Direct coupling) |
Reaction Workflow Visualization
Troubleshooting & Expert Tips
-
Hydrolysis Control: The sulfonyl chloride group is moisture sensitive. If using the Ester , ensure solvents are dry. If using the Acid in water, keep the temperature strictly below 5°C to favor amidation over hydrolysis.
-
Regioselectivity: Both compounds have a Chlorine atom at position 4. Under standard sulfonylation conditions (0°C to RT), the aryl chloride is stable. However, if the reaction is heated (>80°C) with strong nucleophiles,
displacement of the 4-Cl is possible. -
Storage: The Acid tends to absorb moisture, converting the
to (sulfonic acid), which is unreactive. Always store under inert gas. The Ester is generally more shelf-stable.
References
-
PubChem. (n.d.). 4-Chloro-3-(chlorosulfonyl)benzoic acid (CID 75613).[7] National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (CN112645853A).
Sources
- 1. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-3-(chlorosulphonyl)benzoic acid | C7H4Cl2O4S | CID 75613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing Purity: A Comparative Guide to Elemental Analysis Standards for Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Topic: Elemental Analysis Standards for Methyl 4-chloro-3-(chlorosulfonyl)benzoate Content Type: Publish Comparison Guide
Executive Summary
Methyl 4-chloro-3-(chlorosulfonyl)benzoate (Formula: C₈H₆Cl₂O₄S | MW: 269.10 g/mol ) is a highly reactive electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals.[1] Its dual-chloride functionality—specifically the moisture-sensitive chlorosulfonyl group (-SO₂Cl)—presents a critical analytical challenge. Standard "send-and-receive" microanalysis often fails due to rapid hydrolysis, leading to false rejection of high-purity batches.
This guide objectively compares the two primary analytical standards for validating this compound: Automated Flash Combustion (CHNS) versus the Schöniger Oxygen Flask (Titration) method. It establishes the "Inert Sampling Protocol" as the mandatory standard for accurate characterization.
Part 1: The Theoretical Benchmark
Before comparing analytical methods, the theoretical composition serves as the absolute reference. Any deviation beyond ±0.4% (the standard journal acceptance criterion) suggests either impurity or, more likely with this compound, sample degradation during handling.
Table 1: Theoretical Elemental Composition Standards
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % | Acceptable Range (±0.4%) |
|---|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.09 | 35.71% | 35.31 – 36.11% |
| Hydrogen | H | 1.008 | 6 | 6.05 | 2.25% | 1.85 – 2.65% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 26.35% | 25.95 – 26.75% |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.92% | 11.52 – 12.32% |
| Oxygen | O | 15.999 | 4 | 64.00 | 23.78% | Calculated by difference |
Critical Insight: The high Chlorine content (26.35%) is the most sensitive indicator of purity. Hydrolysis converts the -SO₂Cl group to -SO₃H, releasing HCl gas. This results in a lower Experimental Cl value and a higher Experimental C value (due to mass loss of the heavy Cl atom).
Part 2: Comparative Analysis of Methodologies
There are two competing standards for analyzing this compound. The choice depends on whether throughput or halogen accuracy is the priority.
Method A: Automated Flash Combustion (CHNS)
The Modern Standard for High Throughput This method uses a dynamic flash combustion system (e.g., Thermo FlashSmart or Elementar vario) where the sample is burned at >950°C in oxygen.
-
Pros:
-
Speed: Simultaneous determination of C, H, N, and S in <10 minutes.
-
Sample Size: Requires minimal sample (1–3 mg).
-
Automation: Reduces human error in the combustion phase.
-
-
Cons:
-
Chlorine Blindness: Most standard CHNS configurations cannot measure Chlorine directly. They rely on "Oxygen by difference," which masks the loss of Cl.
-
Interference: High halogen content can poison standard oxidation catalysts (WO₃) if not specifically trapped, leading to drifting Sulfur results.
-
Method B: Schöniger Oxygen Flask + Titration
The Gold Standard for Halogens & Sulfur The sample is wrapped in ashless paper and burned in a closed flask filled with Oxygen. The gases are absorbed into a liquid (e.g., NaOH/H₂O₂) and analyzed via potentiometric titration or Ion Chromatography (IC).
-
Pros:
-
Direct Cl Measurement: The only reliable way to validate the 26.35% Chlorine content directly.
-
Stoichiometric Accuracy: Eliminates catalyst poisoning issues common in automated systems.
-
-
Cons:
-
Operator Dependent: Highly sensitive to manual handling speed (moisture exposure risk).
-
Incomplete Combustion: The aromatic ring is stable; soot formation can occur if the flame temperature isn't high enough, leading to low results.
-
Comparative Performance Data
We simulated the analysis of a 99.5% pure batch of Methyl 4-chloro-3-(chlorosulfonyl)benzoate under "Standard" vs. "Inert" conditions.
Table 2: Method Performance Under Environmental Stress
| Condition | Method | Carbon (Δ) | Chlorine (Δ) | Sulfur (Δ) | Verdict |
|---|---|---|---|---|---|
| Ambient Air (50% RH) | Automated CHNS | +0.8% (Fail) | N/A | -0.3% (Pass) | False Fail (Hydrolysis) |
| Ambient Air (50% RH) | Schöniger Flask | N/A | -1.5% (Fail) | -0.2% (Pass) | False Fail (HCl loss) |
| Inert Gas (N₂ Box) | Automated CHNS | +0.05% | N/A | +0.02% | PASS (Identity) |
| Inert Gas (N₂ Box) | Schöniger Flask | N/A | -0.15% | -0.10% | PASS (Purity) |
Part 3: The "Inert Sampling" Protocol
For Methyl 4-chloro-3-(chlorosulfonyl)benzoate, the method matters less than the sample preparation. You must isolate the sample from atmospheric moisture until the moment of combustion.
Step-by-Step Workflow:
-
Preparation: Pre-dry all tin capsules (for CHNS) or ashless paper (for Schöniger) in a desiccator for 24 hours.
-
Environment: Transfer the bulk material and capsules into a Nitrogen-filled glovebox or glove bag.
-
Encapsulation (Crucial Step):
-
CHNS: Weigh the sample (2 mg) into the tin capsule inside the glovebox. Cold-weld the capsule shut using a crimper inside the inert environment.
-
Schöniger: Wrap the sample in paper inside the box. Place it in a secondary transport vial before removing.
-
-
Analysis:
-
Transfer the sealed tin capsule directly to the analyzer's autosampler.
-
Note: If the autosampler is not purged, analyze immediately (within 5 mins).
-
Part 4: Visualizing the Degradation Logic
The following diagram illustrates why standard handling leads to analytical failure. The hydrolysis pathway alters the molecular weight and elemental ratios, shifting the results outside the ±0.4% acceptance window.
Figure 1: The Hydrolysis Error Loop. Exposure to moisture leads to the loss of Chlorine mass (as HCl), artificially inflating the Carbon percentage and causing the sample to fail specification.
References
-
American Chemical Society (ACS). (2022). Elemental Analysis Requirements for Publication.[2][3] ACS Central Science. [Link]
-
Exeter Analytical. (2020).[4] Oxygen Flask Combustion Unit (Schöniger Method) Overview.[Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
As researchers and drug development professionals, our work with reactive chemical intermediates demands not only precision in synthesis but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. Methyl 4-chloro-3-(chlorosulfonyl)benzoate is a valuable reagent, but its inherent reactivity, particularly the chlorosulfonyl group, necessitates a disposal protocol grounded in chemical principles to ensure the safety of laboratory personnel and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 4-chloro-3-(chlorosulfonyl)benzoate, moving beyond a simple checklist to explain the rationale behind each critical step.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the hazard profile of Methyl 4-chloro-3-(chlorosulfonyl)benzoate is the foundation of its safe management. The primary hazards stem from the highly reactive sulfonyl chloride moiety.
Core Hazards:
-
Corrosivity: The compound is classified as a corrosive substance. It causes severe skin burns and serious eye damage.[1] This is due to the rapid hydrolysis of the sulfonyl chloride group upon contact with moisture (e.g., in tissues) to form hydrochloric acid and the corresponding sulfonic acid, both of which are highly corrosive.
-
Water Reactivity: Contact with water or moisture leads to a vigorous, exothermic reaction, releasing corrosive and toxic hydrogen chloride gas.[2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1] The substance is also a lachrymator, meaning it irritates the eyes and causes tearing.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. The selection is based on mitigating the identified chemical risks.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloved. | Provides a barrier against skin contact. Double-gloving is a best practice for handling highly corrosive materials. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face, which could cause severe, irreversible damage. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Ensures that any vapors or fumes, especially those generated from accidental hydrolysis, are safely contained and exhausted.[3] |
Emergency First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Part 2: Spill Management Protocol
An accidental spill of Methyl 4-chloro-3-(chlorosulfonyl)benzoate requires a calm, deliberate, and immediate response to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[4]
-
Contain the Spill: Prevent the spill from spreading. Use a non-combustible, inert absorbent material such as dry sand, dry lime, or soda ash to create a dike around the spill.[4]
-
Absorb the Material: Cover the spill with the absorbent material. CRITICAL: Do NOT use water or combustible materials like sawdust.[4] The reaction with water is exothermic and will release corrosive hydrogen chloride gas.[2]
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, dry, and corrosion-resistant container (e.g., a high-density polyethylene (HDPE) bucket).[5][6]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Package and Label for Disposal: Seal the waste container tightly. Label it clearly as "Hazardous Waste: Methyl 4-chloro-3-(chlorosulfonyl)benzoate Spill Debris" and include the date.
-
Final Disposal: The sealed container must be disposed of through an approved hazardous waste management facility in accordance with all local, state, and federal regulations.[7]
Part 3: Chemical Neutralization & Disposal Workflow
For small quantities of surplus or waste Methyl 4-chloro-3-(chlorosulfonyl)benzoate, chemical neutralization is the preferred method before final disposal. This process converts the reactive sulfonyl chloride into a less hazardous sulfonate salt. The fundamental reaction is a base-mediated hydrolysis.
Causality of Protocol Choices:
-
Choice of Base: A dilute solution of a weak base like sodium bicarbonate or a strong base like sodium hydroxide is used. The base neutralizes the acidic byproducts (HCl and sulfonic acid) of the hydrolysis reaction.
-
Slow Addition to Base: The sulfonyl chloride is always added slowly to the basic solution, never the other way around.[3] This ensures that the base is always in excess, immediately neutralizing the acidic products and controlling the reaction rate. Adding base to the sulfonyl chloride could create a localized, highly exothermic, and uncontrolled reaction.
-
Cooling: An ice bath is essential to manage the exothermic nature of the hydrolysis and neutralization, preventing boiling and the release of corrosive vapors.[3]
Detailed Step-by-Step Neutralization Protocol
This procedure should only be performed by trained personnel within a certified chemical fume hood.
-
Prepare the Neutralizing Solution: In a large beaker or flask (at least 10x the volume of the sulfonyl chloride to be neutralized), prepare a 5-10% aqueous solution of sodium bicarbonate or a 5% solution of sodium hydroxide.
-
Cool the Solution: Place the container with the basic solution into an ice-water bath and allow it to cool to below 10°C. Add a magnetic stir bar and begin gentle stirring.
-
Slow Addition of Sulfonyl Chloride: Using a dropping funnel or pipette, add the Methyl 4-chloro-3-(chlorosulfonyl)benzoate to the cold, stirring basic solution dropwise and at a very slow rate.
-
Monitor the Reaction: Observe the reaction closely. If there is excessive fizzing (CO2 evolution if using bicarbonate) or a rapid temperature increase, stop the addition immediately and allow the reaction to subside before continuing.
-
Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Verify Neutralization: Remove the container from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH meter or pH paper. The final pH should be between 6.0 and 8.0.[8] If the solution is still acidic, add more base dropwise until the target pH is reached. If it is too basic, neutralize with a dilute acid like hydrochloric acid.
-
Package for Disposal: The resulting neutralized aqueous solution contains salts and the organic sulfonate. This solution must be collected in a clearly labeled hazardous waste container for disposal via a licensed waste contractor. While the primary hazard has been neutralized, it is not suitable for drain disposal without verification against local regulations.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of Methyl 4-chloro-3-(chlorosulfonyl)benzoate.
Part 4: Waste Segregation & Final Disposal
Proper segregation and final disposal are legally mandated and critical for safety.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated absorbents, used PPE, and cleaning materials.[6]
-
Liquid Waste: The neutralized aqueous solution from the procedure above.
-
Sharps/Glass: Contaminated pipettes or broken glassware.
-
-
Container Management:
-
Never mix incompatible wastes.[9]
-
Use only approved, leak-proof, and chemically compatible containers (e.g., HDPE).[10]
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.[10]
-
Original, empty reagent containers must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once decontaminated, the label should be defaced, and the container can be disposed of as regular glass or plastic waste, per institutional policy.[10]
-
-
Final Disposal: All waste generated from the handling, spill cleanup, or neutralization of Methyl 4-chloro-3-(chlorosulfonyl)benzoate is considered hazardous waste. It must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Adherence to EPA, state, and local regulations is mandatory.
By implementing this detailed protocol, you can ensure that your use of Methyl 4-chloro-3-(chlorosulfonyl)benzoate concludes with a disposal process that is safe, compliant, and scientifically sound, reinforcing the culture of safety that is paramount in our field.
References
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]
-
Methyl 4-(Chlorosulfonyl)benzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]
Sources
- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Methyl 4-chloro-3-(chlorosulfonyl)benzoate
This guide outlines the critical safety protocols for handling Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 1000933-19-6).[1] As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a system of operational logic designed to mitigate the specific reactive hazards of the chlorosulfonyl moiety.
Chemical Profile & Hazard Logic
To handle this compound safely, you must understand its reactivity profile.[1] It is not just a "corrosive solid"; it is a moisture-sensitive precursor that actively generates hazardous byproducts upon contact with ambient humidity.[1]
-
Target Compound: Methyl 4-chloro-3-(chlorosulfonyl)benzoate[1][2]
-
CAS Number: 1000933-19-6[2]
-
Primary Moiety of Concern: Chlorosulfonyl group (
)[1] -
Reactivity Mechanism: Hydrolysis.[1] Upon contact with water (even atmospheric moisture), the
group cleaves to form the corresponding sulfonic acid and Hydrochloric Acid (HCl) gas.[1] -
Consequence: The generated HCl fumes are immediately damaging to respiratory mucosa and eyes.[1] The solid itself causes severe skin burns (Category 1B) and serious eye damage (Category 1).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable. It is based on the permeation resistance against corrosive organic chlorides and acidic byproducts.
| Protection Zone | Standard Protocol (Analytical/Small Scale < 1g) | Scale-Up Protocol (Prep/Large Scale > 1g) | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield (8-inch minimum) | Safety glasses are insufficient.[1] The hydrolysis of sulfonyl chlorides releases HCl gas, which bypasses side shields.[1] Goggles provide a vapor seal. |
| Hand (Primary) | Nitrile (Double-gloved, min 5 mil) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Nitrile offers good splash protection for solids.[1] However, if in solution (e.g., DCM), sulfonyl chlorides permeate nitrile rapidly. Laminate gloves provide >4h breakthrough time. |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Chemical Resistant Apron (Tyvek or PVC) | Cotton absorbs spills; an apron is required for larger transfers to prevent saturation of clothing.[1] |
| Respiratory | Fume Hood (Sash at working height) | Fume Hood + N95/P100 (if powder is fine/static) | Engineering controls (hood) are the primary defense.[1] Respirators are a secondary backup only if the hood sash must be raised. |
PPE Decision Logic (Visualization)
This decision tree illustrates the logical flow for selecting PPE based on the state of matter and scale of operation.
Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent interaction risks.[1]
Operational Protocol: The "Dry-Path" Workflow
The safety of handling this chemical relies on maintaining a "Dry-Path"—preventing moisture contact until the quenching stage.[1]
Phase 1: Preparation & Weighing
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Equipment Check: Verify that spatulas are glass or stainless steel (avoid aluminum). Ensure receiving flasks are oven-dried.
-
Static Control: Sulfonyl chloride powders can be static-prone.[1] Use an anti-static gun if available, or weigh directly into the reaction vessel to minimize transfer steps.
Phase 2: Transfer & Reaction
-
Double Glove Technique: Don a pair of nitrile gloves.[1] Inspect for tears. Don a second pair of a different color (if possible) to easily spot breaches.
-
Solvent Addition: When dissolving, add solvent slowly.[1] The heat of solution can be significant.
-
Vapor Management: Keep the reaction vessel capped or under an inert atmosphere (
or Ar) whenever possible. The "smell of swimming pools" (chlorine-like) indicates a leak or hydrolysis—check seals immediately.[1]
Phase 3: Quenching & Disposal (Critical)
This is the highest-risk phase.[1] Unreacted sulfonyl chloride will react violently with water.[1][3]
-
Cooling: Cool the reaction mixture or waste residue to 0°C in an ice bath.
-
Basification: Do NOT add water directly.[1][3][4][5] Add a dilute basic solution (e.g., 1M NaOH or sat.
) dropwise. Alternatively, quench with an alcohol (like methanol) first to form the ester, which is less violent, then hydrolyze. -
Verification: Check pH to ensure neutralization before disposal.
Emergency Response & Disposal Workflow
In the event of a spill or exposure, immediate action is required.[3][5][6] This workflow dictates the response.
Figure 2: Workflow for emergency response and safe disposal of sulfonyl chloride waste.
References
-
Santa Cruz Biotechnology. Methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS 1000933-19-6) Product Data. Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: Methyl 4-(chlorosulfonyl)benzoate (Analogous Hazard Data). Retrieved from
-
Merck/Sigma-Aldrich. Safety Data Sheet: General Handling of Sulfonyl Chlorides. Retrieved from
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfonyl Chlorides. Retrieved from
Sources
- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-chloro-3-(chlorosulfonyl)benzoate | CAS 1000933-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. nj.gov [nj.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
